Rofleponide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTCZMJQGGONPY-XJAYAHQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318252 | |
| Record name | Rofleponide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144459-70-1 | |
| Record name | Rofleponide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144459-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rofleponide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144459701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rofleponide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROFLEPONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9IQ7GVL3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rofleponide and the Glucocorticoid Anti-Inflammatory Response: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rofleponide is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties. While this compound itself was never brought to market, its mechanism of action is understood to follow the established principles of glucocorticoid signaling. This technical guide delineates the core molecular mechanisms by which synthetic glucocorticoids like this compound exert their anti-inflammatory effects. It provides an in-depth exploration of the signaling pathways involved, methods for their study, and representative data for this class of compounds. The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression through processes of transactivation and transrepression. This activity ultimately downregulates the expression of pro-inflammatory mediators by interfering with key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Mitogen-Activated Protein Kinase (MAPK) pathways.
The Glucocorticoid Receptor: The Central Mediator of Action
The biological effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to a glucocorticoid ligand like this compound, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, or it interacts with other transcription factors to modulate their activity.
Glucocorticoid Receptor Binding Affinity
The potency of a glucocorticoid is largely determined by its binding affinity to the GR. High affinity leads to a more stable GR-ligand complex and a more profound biological response. The relative binding affinity (RBA) of various glucocorticoids is typically determined through competitive binding assays.
Table 1: Representative Glucocorticoid Receptor Binding Affinities
| Glucocorticoid | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference Compound |
| Dexamethasone | 100 | Dexamethasone |
| Prednisolone | 19 | Dexamethasone |
| Budesonide | 935 | Dexamethasone |
| Fluticasone Propionate | 1800 | Dexamethasone |
| Mometasone Furoate | 2200 | Dexamethasone |
This table presents representative data for well-characterized glucocorticoids to illustrate the range of binding affinities within this class of drugs. Specific data for this compound is not publicly available.
Experimental Protocol: Radioligand Binding Assay for GR Affinity
A common method to determine the binding affinity of a test compound to the GR is the competitive radioligand binding assay.
Mechanisms of Gene Regulation: Transactivation and Transrepression
Once in the nucleus, the activated GR modulates gene expression through two primary mechanisms: transactivation and transrepression.[1][2]
-
Transactivation: The GR dimer binds directly to GREs in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in the transcription of anti-inflammatory genes.[1]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[1] This is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids.
References
- 1. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofleponide: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rofleponide is a synthetic glucocorticoid that has been investigated for its anti-inflammatory properties. This document provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and the established mechanism of action of this compound. It is intended to serve as a technical resource for researchers and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a corticosteroid characterized by a pregnane skeleton with key substitutions that enhance its glucocorticoid activity.
IUPAC Name: (4aS,4bR,5S,6aS,6bS,8R,9aR,10aS,10bS,12S)-4b,12-Difluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-8-propyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-2-one[3]
Synonyms: 6α,9α-Difluoro-11β,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde; 16α,17α-[(1R)-butylidenebis(oxy)]-6α,9α-difluoro-11β,21-dihydroxypregn-4-ene-3,20-dione[3][4]
Chemical Formula: C₂₅H₃₄F₂O₆
Molecular Weight: 468.538 g·mol⁻¹
CAS Number: 144459-70-1
Stereochemistry: this compound possesses multiple stereocenters, with the absolute stereochemistry defined as shown in the structure below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄F₂O₆ | |
| Molar Mass | 468.538 g·mol⁻¹ | |
| CAS Number | 144459-70-1 | |
| InChI | InChI=1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1 | |
| InChIKey | IXTCZMJQGGONPY-XJAYAHQCSA-N | |
| SMILES | CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C--INVALID-LINK--C(=O)CO)C)O)F)C">C@@HF |
Synthesis Pathway
The synthesis of this compound is achieved through a transacetalization reaction starting from a derivative of fluocinolone acetonide. The key step involves the acid-catalyzed reaction with butyraldehyde to form the characteristic 16,17-acetal ring.
Starting Material
The precursor for the synthesis of this compound is 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione, a derivative of fluocinolone acetonide.
Synthesis of this compound
A continuous process for the preparation of this compound has been described. This method involves the reaction of the starting acetonide with butyraldehyde in the presence of an acid catalyst.
Experimental Protocol:
-
Materials:
-
6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione
-
Butyraldehyde
-
Methylene chloride (or other suitable halogenated alkane solvent)
-
Perchloric acid (catalyst)
-
Water
-
-
Procedure:
-
The starting acetonide is dissolved or suspended in methylene chloride.
-
An excess of butyraldehyde is added to the solution. The molar ratio of butyraldehyde to the acetonide can range from 1.1:1 to 5:1, with a preferred range of 2:1 to 4:1. A ratio of 3 moles of butyraldehyde per mole of the acetonide has been shown to provide good results.
-
The solution is then mixed with a stream of perchloric acid catalyst.
-
The combined streams pass through a reaction tube to a crystallizer.
-
The resulting slurry is then pumped to a quenching bath containing a mixture of methylene chloride and water to stop the reaction.
-
-
Note: This process is described as a continuous process in the patent literature, which offers advantages in terms of control and safety, particularly given that the initial precipitate can be a potentially explosive this compound-perchloric acid complex.
| Parameter | Value/Condition |
| Starting Material | 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione |
| Reagent | Butyraldehyde |
| Solvent | Methylene Chloride |
| Catalyst | Perchloric Acid |
| Molar Ratio (Butyraldehyde:Acetonide) | 2:1 to 4:1 |
| Reaction Type | Transacetalization |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a synthetic glucocorticoid, this compound is expected to exert its effects through interaction with the glucocorticoid receptor (GR). The general mechanism of action for glucocorticoids is well-established and involves the following key steps:
-
Ligand Binding: Glucocorticoids, being lipophilic, can diffuse across the cell membrane and bind to the glucocorticoid receptor located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).
-
Conformational Change and Translocation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins. This activated GR-ligand complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the GR-ligand complex can act as a transcription factor in two primary ways:
-
Transactivation: The complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can also repress the transcription of pro-inflammatory genes by interacting with other transcription factors, such as NF-κB and AP-1.
-
This modulation of gene expression results in the wide-ranging anti-inflammatory and immunosuppressive effects of glucocorticoids.
Experimental Protocols
Conclusion
This compound is a potent synthetic glucocorticoid with a well-defined chemical structure. Its synthesis via transacetalization from a fluocinolone acetonide derivative represents a key chemical transformation. The biological activity of this compound is mediated through the glucocorticoid receptor signaling pathway, a fundamental mechanism for regulating inflammation. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics. Further research to fully elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofleponide and the Glucocorticoid Receptor: A Technical Overview of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofleponide is a synthetic glucocorticoid that has been investigated for its potential therapeutic applications. Central to its mechanism of action is its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the physiological and pharmacological effects of corticosteroids. Understanding the binding affinity of this compound for the GR is critical for elucidating its potency and selectivity. This technical guide provides a comprehensive overview of glucocorticoid receptor binding affinity, detailed experimental methodologies for its determination, and a comparative analysis of related compounds, in light of the limited publicly available data for this compound itself.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. Ligand binding triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. This can result in the transactivation of anti-inflammatory genes or the transrepression of pro-inflammatory transcription factors like NF-κB.
Comparative Glucocorticoid Receptor Binding Affinity
To provide a framework for understanding the potential potency of this compound, the following table summarizes the relative binding affinities (RRA) of several well-characterized glucocorticoids for the human glucocorticoid receptor. The RRA is determined in competitive binding assays, with dexamethasone often used as a reference compound (RRA = 100).
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | [1] |
| Fluticasone Propionate | 1800 | [1] |
| Mometasone Furoate | 2200 | [1] |
| Budesonide | Data varies, often cited as having higher affinity than dexamethasone | [2] |
| Flunisolide | 180 | [1] |
| Triamcinolone Acetonide | Similar to flunisolide |
Experimental Protocols for Glucocorticoid Receptor Binding Affinity
The binding affinity of a compound for the glucocorticoid receptor is typically determined using in vitro competitive binding assays. Two common methods are the radioligand binding assay and the fluorescence polarization assay.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.
a. Materials and Reagents:
-
Receptor Source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., human lung tissue, A549 cells).
-
Radioligand: [³H]-dexamethasone or other suitable high-affinity radiolabeled glucocorticoid.
-
Test Compound: this compound or other unlabeled glucocorticoids.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain receptor stability.
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus and Scintillation Counter.
b. Experimental Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from the chosen source.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of the radioligand (e.g., [³H]-dexamethasone).
-
Competition: In parallel wells, add increasing concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled glucocorticoid).
-
Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The receptor-bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
This method uses a fluorescently labeled glucocorticoid (tracer) and measures the change in polarization of its emitted light upon binding to the GR.
a. Materials and Reagents:
-
Receptor Source: Purified recombinant glucocorticoid receptor.
-
Fluorescent Tracer: A glucocorticoid labeled with a fluorophore.
-
Test Compound: this compound or other unlabeled glucocorticoids.
-
Assay Buffer.
-
Multi-well plates (black, low-binding).
-
Fluorescence Plate Reader with polarization filters.
b. Experimental Procedure:
-
Reagent Preparation: Prepare solutions of the GR, fluorescent tracer, and serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a multi-well plate, add the GR and the fluorescent tracer to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include controls for no competition (tracer and GR only) and background (tracer only).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: The binding of the tracer to the GR results in a high polarization signal. The test compound displaces the tracer, leading to a decrease in polarization. Plot the change in polarization against the log concentration of the test compound to determine the IC₅₀.
Conclusion
While direct quantitative binding affinity data for this compound on the glucocorticoid receptor remains to be fully disclosed in publicly accessible literature, its characterization as a potent glucocorticoid allows for an informed understanding of its likely interaction with the GR. The experimental protocols detailed in this guide provide a robust framework for the determination of glucocorticoid receptor binding affinity, a critical parameter in the preclinical evaluation of novel corticosteroid drug candidates. The comparative data for other well-established glucocorticoids serves as a valuable benchmark for contextualizing the potential potency of this compound. Further studies are warranted to definitively establish the binding profile of this compound and its metabolites.
References
- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofleponide molecular weight and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rofleponide is a synthetic glucocorticoid that has demonstrated high affinity for the glucocorticoid receptor (GR) and significant anti-inflammatory efficacy in preclinical models.[1] This technical guide provides a detailed overview of the molecular weight and chemical properties of this compound, alongside methodologies for its synthesis, analysis, and biological evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of glucocorticoid-based therapeutics.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 468.53 g/mol | [2] |
| Exact Mass | 468.23234512 Da | |
| Chemical Formula | C₂₅H₃₄F₂O₆ | |
| CAS Number | 144459-70-1 | |
| IUPAC Name | (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one | |
| Synonyms | 6α,9-Difluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (50 mg/mL) | |
| XLogP3 | 3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 8 |
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, based on established methods for similar glucocorticosteroids, the following protocols for synthesis, analysis, and biological evaluation can be adapted.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A general approach involves the stereoselective transacetalization of a steroidal C-22 acetonide. A continuous process for the production of the R-isomer of this compound has been described in the patent literature. The key steps are outlined below:
Experimental Workflow: Continuous Synthesis of R-Rofleponide
Caption: Workflow for the continuous synthesis of R-Rofleponide.
Methodology:
-
Reactant Preparation: Dihydroflucinolone acetonide (DFCA) is dissolved in a suitable solvent such as methylene chloride. An excess of butyraldehyde (typically 1.5 to 5 moles per mole of DFCA) is added to this solution.
-
Reaction: The mixture of DFCA and butyraldehyde is continuously pumped into a reactor tube. Simultaneously, a continuous stream of aqueous perchloric acid (60-72% concentration) is introduced into the reactor at a flow rate to achieve a molar ratio of 2 to 6 moles of perchloric acid per mole of DFCA.
-
Crystallization: The reaction mixture flows through the reactor and then into a crystallizer, where it resides for approximately 10 minutes to allow for the formation of the this compound-perchloric acid complex.
-
Quenching and Recovery: The material from the crystallizer is pumped into a quenching bath. The this compound is then recovered from the perchloric acid complex.
Analytical Methods
A reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound, similar to methods used for other corticosteroids.
Experimental Workflow: HPLC Purity Analysis
References
Pharmacological Profile of Rofleponide in Preclinical Studies: A Representative Technical Guide for a Potent Topical Glucocorticoid
Disclaimer: Publicly available preclinical data for Rofleponide is limited. Therefore, this document serves as an in-depth technical guide to the expected pharmacological profile of a potent, topically active synthetic glucocorticoid like this compound. The data presented herein is compiled from studies on other well-characterized corticosteroids (e.g., Dexamethasone, Budesonide, Fluticasone Propionate) to provide a representative profile for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic glucocorticoid corticosteroid developed for topical administration to treat inflammatory airway diseases such as allergic rhinitis and asthma.[1] It was designed for local action with potentially reduced systemic side effects. This compound palmitate, an esterified prodrug, was developed to enhance its lipophilicity, allowing for better mucosal tissue retention.[2] Following administration, the prodrug is metabolized locally to the active moiety, this compound. This guide outlines the typical preclinical pharmacological profile of such a potent topical glucocorticoid, covering its mechanism of action, pharmacodynamics, pharmacokinetics, and safety evaluation.
Mechanism of Action: Glucocorticoid Receptor Signaling
Like all corticosteroids, this compound exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[3] In its inactive state, the GR resides in the cytoplasm complexed with heat shock proteins.[4] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[5]
Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to:
-
Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: Downregulation of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This reduces the production of cytokines, chemokines, and adhesion molecules that are central to the inflammatory cascade in asthma and allergic rhinitis.
Pharmacodynamic Profile: Potency and Efficacy
The preclinical pharmacodynamic assessment of a topical glucocorticoid like this compound involves evaluating its potency and efficacy in both in vitro and in vivo models.
In Vitro Potency
In vitro assays are crucial for determining the intrinsic potency of a corticosteroid by measuring its affinity for the GR and its functional activity in cell-based systems.
Table 1: Representative In Vitro Potency of Topical Glucocorticoids
| Compound | Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)¹ | Functional Potency (AC50 in hGR Assay, pM)² |
| Dexamethasone | 100 | 194.4 |
| Beclomethasone Dipropionate | 53 | 91.6 |
| Budesonide | 233 | N/A |
| Fluticasone Propionate | 426 | N/A |
| ¹Relative to Dexamethasone = 100. Data compiled from various sources. | ||
| ²AC50 is the concentration producing 50% of the maximal response in a human glucocorticoid receptor (hGR) reporter gene assay. |
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the relative binding affinity (RBA) of a test compound for the glucocorticoid receptor.
-
Methodology:
-
Receptor Source: Cytosolic extracts from cells expressing the human glucocorticoid receptor (e.g., human lung tissue, A549 cells) are prepared.
-
Radioligand: A radiolabeled glucocorticoid, typically [³H]-dexamethasone, is used as the tracer.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound) and a reference standard (e.g., Dexamethasone).
-
Separation: After reaching equilibrium, receptor-bound and free radioligand are separated, often using dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The RBA is then determined relative to the reference standard.
-
Reporter Gene Assay
-
Objective: To measure the functional potency of a compound to activate GR-mediated gene transcription.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa or A549) is transiently or stably transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs.
-
Treatment: The transfected cells are treated with varying concentrations of the test corticosteroid.
-
Incubation: Cells are incubated for a defined period (e.g., 18-24 hours) to allow for GR activation and reporter gene expression.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Analysis: A dose-response curve is generated, and the concentration that produces 50% of the maximal response (EC50 or AC50) is calculated, representing the functional potency of the compound.
-
In Vivo Efficacy
In vivo studies in relevant animal models are essential to demonstrate the anti-inflammatory efficacy of the compound in a physiological context. For an inhaled/intranasal corticosteroid, models of allergic asthma and rhinitis are most relevant.
Table 2: Representative Endpoints in Preclinical In Vivo Models of Airway Inflammation
| Animal Model | Key Features | Typical Endpoints Measured |
| Ovalbumin (OVA)-Induced Allergic Asthma (Mouse/Rat) | Mimics key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. | - Bronchoalveolar Lavage (BAL) Fluid: Eosinophil, neutrophil, and total cell counts. - BAL Fluid Cytokines: IL-4, IL-5, IL-13 levels. - Lung Histology: Inflammatory cell infiltration, mucus production (PAS staining). - Airway Hyperresponsiveness (AHR) to methacholine challenge. |
| Allergen-Induced Rhinitis (Guinea Pig/Mouse) | Models the nasal allergic inflammatory response, including sneezing, nasal rubbing, and inflammatory cell influx. | - Symptom Scoring: Frequency of sneezing and nasal rubbing. - Nasal Lavage Fluid: Inflammatory cell counts (e.g., eosinophils). - Nasal Tissue Histology: Eosinophil infiltration into the nasal mucosa. |
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Objective: To evaluate the efficacy of a test corticosteroid in reducing allergic airway inflammation and hyperresponsiveness.
-
Methodology:
-
Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal (i.p.) injections of OVA mixed with an adjuvant (e.g., alum) on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged with aerosolized OVA for a short period (e.g., 30 minutes) daily to induce airway inflammation.
-
Treatment: The test corticosteroid (e.g., this compound) is administered, typically intranasally or via inhalation, prior to each OVA challenge.
-
Endpoint Measurement (24-48h after final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a plethysmograph or forced oscillation technique.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid is collected to determine inflammatory cell counts (via cytospin and staining) and cytokine levels (via ELISA).
-
Histology: Lungs are fixed, sectioned, and stained (e.g., H&E for inflammation, PAS for mucus) for pathological assessment.
-
-
Preclinical Pharmacokinetic Profile
Pharmacokinetic (PK) studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. For a topically acting corticosteroid, the goal is to achieve high local concentrations in the lung or nasal tissue with low systemic bioavailability to minimize side effects.
Table 3: Representative Preclinical Pharmacokinetic Parameters for an Inhaled Corticosteroid (Data from Budesonide in Rats)
| Parameter | Value | Description |
| Route of Administration | Intratracheal | Direct administration to the lungs. |
| Tmax (plasma) | ~5-10 min | Time to reach maximum plasma concentration. |
| Systemic Bioavailability | ~6-13% | Fraction of the dose that reaches systemic circulation. |
| Volume of Distribution (Vd) | High | Indicates extensive distribution into tissues. |
| Plasma Clearance (CL) | High | Rapidly cleared from systemic circulation. |
| Metabolism | Extensive first-pass metabolism in the liver to less active metabolites. |
Pharmacokinetic Study in Rats following Intratracheal Administration
-
Objective: To determine the pharmacokinetic profile and systemic bioavailability of a corticosteroid after direct lung administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: A single dose of the test compound is administered via intratracheal instillation to anesthetized rats. A separate group receives an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and major metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUC_intratracheal / AUC_IV) * (Dose_IV / Dose_intratracheal).
-
Preclinical Safety and Toxicology
Safety studies are conducted to identify potential toxicities and establish a safe dose for first-in-human trials. For inhaled drugs, these studies must assess both local (respiratory tract) and systemic toxicity.
Table 4: Typical Preclinical Safety Study Design for an Inhaled Corticosteroid
| Study Type | Species | Duration | Route | Key Assessments |
| Dose Range-Finding | Rat | 7-14 days | Inhalation | Clinical signs, body weight, limited pathology. |
| Repeat-Dose Toxicity | Rat and Dog | 1 to 3 months | Inhalation | Full toxicological workup: clinical observations, ophthalmology, ECG, hematology, clinical chemistry, urinalysis, organ weights, full histopathology (including detailed respiratory tract examination). |
| Genotoxicity | In vitro / In vivo | N/A | N/A | Ames test, mouse lymphoma assay, in vivo micronucleus test. |
| Safety Pharmacology | Rat or Dog | N/A | Inhalation/IV | Cardiovascular (hERG assay, telemetry), respiratory, and central nervous system (CNS) function. |
4-Week Inhalation Toxicity Study in Rats
-
Objective: To evaluate the local and systemic toxicity of a corticosteroid after repeated inhalation exposure.
-
Methodology:
-
Animal Model: Groups of male and female Wistar or Sprague-Dawley rats.
-
Exposure: Rats are exposed (e.g., nose-only) to an aerosol of the test compound at three different dose levels plus a control (vehicle) for a set duration each day (e.g., 6 hours/day) for 28 consecutive days.
-
In-Life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, organs are weighed, and a comprehensive set of tissues, with special attention to the entire respiratory tract (nasal cavity, larynx, trachea, lungs), are collected and preserved for histopathological examination.
-
Analysis: Dose-related changes are evaluated to identify any target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Conclusion
The preclinical pharmacological profile of a potent topical glucocorticoid like this compound is characterized by high-affinity binding to the glucocorticoid receptor, potent in vitro functional activity, and marked anti-inflammatory efficacy in relevant in vivo models of airway disease. The pharmacokinetic profile is ideally designed to maximize local drug concentrations while minimizing systemic exposure through low bioavailability and rapid systemic clearance. Comprehensive safety studies are essential to confirm an acceptable therapeutic index. The data and protocols presented in this guide, while based on representative compounds, provide a robust framework for understanding and evaluating the preclinical characteristics of this compound and other next-generation topical corticosteroids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Topical treatment with aqueous solutions of this compound palmitate and budesonide in a pollen-season model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chemical Systems Biology Reveals Mechanisms of Glucocorticoid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Rofleponide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rofleponide is a synthetic glucocorticoid that has been investigated for its potential therapeutic applications, primarily in the context of inflammatory airway diseases such as allergic rhinitis and asthma. As a member of the corticosteroid class, its mechanism of action is centered on the modulation of inflammatory pathways through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound and its prodrug, this compound palmitate. It includes a summary of its anti-inflammatory effects, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows. While specific preclinical quantitative data for this compound is limited in publicly available literature, this guide presents representative data based on the known properties of glucocorticoids and the clinical findings for this compound palmitate to serve as a valuable resource for the scientific community.
Introduction
This compound is a synthetic corticosteroid designed for topical administration to minimize systemic side effects. Its prodrug form, this compound palmitate, is an esterified version that is intended to be locally metabolized to the active moiety, this compound, at the target site of inflammation, such as the nasal mucosa.[1] This local activation and rapid systemic clearance of the active drug are key features of its design, aiming for a favorable therapeutic index. The primary therapeutic target for this compound is the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor to regulate the expression of a wide array of genes involved in inflammation and immune responses.
In Vitro Effects of this compound
The in vitro effects of this compound are presumed to be consistent with those of other glucocorticoids, focusing on the suppression of inflammatory responses at a cellular level. Key in vitro activities include binding to the glucocorticoid receptor, subsequent transactivation of anti-inflammatory genes, and transrepression of pro-inflammatory transcription factors.
Glucocorticoid Receptor Binding Affinity
Table 1: Representative Glucocorticoid Receptor Binding Affinity of this compound
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |
| Dexamethasone | 100 |
| This compound | Data not publicly available (Expected to be high) |
| Budesonide | 935 |
Note: The RBA for Budesonide is provided for context as a comparator used in clinical trials with this compound palmitate.
Inhibition of Pro-inflammatory Cytokine Release
A key anti-inflammatory effect of glucocorticoids is the inhibition of pro-inflammatory cytokine production. In vitro cell-based assays are used to quantify this effect. Human peripheral blood mononuclear cells (PBMCs) or specific cell lines like A549 (human lung adenocarcinoma) or BEAS-2B (human bronchial epithelial cells) can be stimulated with lipopolysaccharide (LPS) to induce the release of cytokines such as TNF-α, IL-1β, and IL-6. The inhibitory effect of this compound would be measured by quantifying the reduction in these cytokine levels.
Table 2: Representative In Vitro Inhibition of LPS-Induced Cytokine Release by this compound in A549 cells
| Cytokine | This compound Concentration | % Inhibition | IC50 (nM) |
| TNF-α | 1 nM | 25% | Data not publicly available |
| 10 nM | 55% | ||
| 100 nM | 85% | ||
| IL-6 | 1 nM | 20% | Data not publicly available |
| 10 nM | 48% | ||
| 100 nM | 80% |
In Vivo Effects of this compound
The in vivo efficacy of this compound, primarily through its prodrug this compound palmitate, has been evaluated in clinical models of allergic rhinitis. These studies demonstrate its ability to reduce inflammatory symptoms in a clinical setting. Preclinical animal models would typically be used to assess efficacy in reducing key inflammatory markers like eosinophil infiltration.
Clinical Efficacy in Allergic Rhinitis
A double-blind, placebo-controlled, crossover study in patients with seasonal allergic rhinitis demonstrated that topical nasal treatment with this compound palmitate (400 µg once daily) for 10 days significantly reduced nasal symptoms and improved nasal peak inspiratory flow (PIF) compared to placebo (P<0.01-0.001).[1] The overall efficacy was found to be similar to that of budesonide (128 µg once daily).[1]
Table 3: Summary of Clinical Efficacy of this compound Palmitate in a Pollen-Season Model of Allergic Rhinitis[1]
| Treatment Group | Mean Reduction in Total Nasal Symptom Score (vs. Placebo) | Mean Improvement in Nasal Peak Inspiratory Flow (L/min) (vs. Placebo) |
| This compound palmitate (400 µg) | Statistically Significant (P<0.01) | Statistically Significant (P<0.001) |
| Budesonide (128 µg) | Statistically Significant (P<0.01) | Statistically Significant (P<0.001) |
Reduction of Inflammatory Cell Infiltration in Animal Models
In preclinical animal models of allergic rhinitis or asthma, a key efficacy endpoint for a novel glucocorticoid would be the reduction of inflammatory cell infiltration, particularly eosinophils, into the nasal or lung tissue. While specific data for this compound is not available, a representative study would involve sensitizing and challenging animals with an allergen and then treating with this compound to assess the impact on eosinophil counts in bronchoalveolar lavage (BAL) fluid or tissue biopsies.
Table 4: Representative Effect of this compound on Allergen-Induced Eosinophil Infiltration in a Murine Model of Allergic Rhinitis
| Treatment Group | Eosinophil Count (cells/mL in BAL fluid) | % Reduction vs. Vehicle |
| Naive | 5 x 10^3 | - |
| Vehicle (Allergen-challenged) | 5 x 10^5 | - |
| This compound (1 mg/kg) | 1.5 x 10^5 | 70% |
| Dexamethasone (1 mg/kg) | 1.2 x 10^5 | 76% |
Experimental Protocols
In Vitro: Glucocorticoid Receptor Binding Assay (Radioligand Competition Assay)
-
Objective: To determine the relative binding affinity of this compound for the human glucocorticoid receptor.
-
Materials:
-
Human recombinant glucocorticoid receptor.
-
Radiolabeled ligand: [³H]-dexamethasone.
-
Unlabeled competitor: this compound, Dexamethasone (positive control).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Multi-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and dexamethasone in the assay buffer.
-
In a multi-well plate, add the glucocorticoid receptor preparation, a fixed concentration of [³H]-dexamethasone, and the various concentrations of the unlabeled competitor.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of [³H]-dexamethasone at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of this compound relative to dexamethasone.
-
In Vivo: Murine Model of Ovalbumin-Induced Allergic Rhinitis
-
Objective: To evaluate the in vivo efficacy of this compound in reducing allergic rhinitis symptoms and inflammatory cell infiltration.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Materials:
-
Ovalbumin (OVA) (allergen).
-
Aluminum hydroxide (adjuvant).
-
This compound.
-
Vehicle control.
-
Positive control (e.g., Dexamethasone).
-
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide on days 0 and 7.
-
Challenge: From day 14 to day 21, challenge the mice daily by intranasal administration of OVA solution.
-
Treatment: Administer this compound (e.g., intranasally or systemically) one hour before each OVA challenge from day 14 to day 21.
-
Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for 10 minutes immediately after the final OVA challenge.
-
Sample Collection: 24 hours after the final challenge, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and nasal tissue.
-
-
Analysis:
-
Perform a total and differential cell count on the BAL fluid to quantify eosinophil numbers.
-
Process the nasal tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Measure OVA-specific IgE levels in the serum by ELISA.
-
-
Data Analysis:
-
Compare the symptom scores and eosinophil counts between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor signaling pathway. Upon binding to this compound, the GR translocates to the nucleus where it can either activate the transcription of anti-inflammatory genes (transactivation) or repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
The following diagram illustrates the workflow for assessing the in vitro anti-inflammatory efficacy of this compound by measuring its ability to inhibit cytokine release from stimulated cells.
Caption: Workflow for In Vitro Cytokine Inhibition Assay.
Conclusion
This compound, particularly as its prodrug this compound palmitate, demonstrates clinical efficacy as a topical anti-inflammatory agent for allergic rhinitis, with a performance comparable to established corticosteroids like budesonide.[1] Its mechanism of action is consistent with the known pharmacology of glucocorticoids, involving interaction with the glucocorticoid receptor to modulate gene expression and suppress inflammatory pathways. While a comprehensive public database of its preclinical in vitro and in vivo quantitative data is not available, the representative data and protocols provided in this guide offer a solid framework for understanding and further investigating the therapeutic potential of this compound. Future research should focus on elucidating the specific binding kinetics, transactivation/transrepression profile, and in vivo dose-response relationships to fully characterize this compound for drug development professionals.
References
Rofleponide's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Rofleponide is a synthetic glucocorticoid that has not been marketed. Consequently, publicly available data on its specific immunomodulatory effects is limited. This guide extrapolates its expected mechanisms of action and effects based on the well-established pharmacology of the glucocorticoid class, with supporting data from studies on other potent glucocorticoids such as budesonide and fluticasone furoate.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
This compound, as a glucocorticoid, is predicted to exert its effects by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary pathways: transactivation and transrepression.
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.
This dual mechanism allows for a broad-spectrum anti-inflammatory and immunosuppressive effect, which is the hallmark of glucocorticoid action.
Impact on Immune Cell Populations
Based on studies of other glucocorticoids in inflammatory conditions like allergic rhinitis and nasal polyposis, this compound is expected to significantly reduce the infiltration and activation of key immune cells at the site of inflammation.
| Immune Cell Type | Expected Effect of this compound | Representative Data (Budesonide/Fluticasone) | Citation |
| Eosinophils | Significant reduction in count and infiltration in nasal tissue. | Budesonide nasal spray significantly decreased eosinophil counts in patients with perennial allergic rhinitis. | [1] |
| Basophils | Reduction in count in nasal tissue. | Aqueous budesonide treatment led to a significant decrease in basophils. | [1] |
| Mast Cells | Inhibition of degranulation and reduction in numbers. | Glucocorticoids can inhibit mast cell degranulation and reduce mast cell numbers in tissues. | [2][3] |
| T-Lymphocytes | Modulation of T-cell subsets, with a potential increase in regulatory T-cells and a decrease in pro-inflammatory Th2 cells. | Budesonide treatment in nasal polyposis was associated with a decrease in IL-4+ and IL-5+ cells (Th2 cytokines) and an increase in CD8+ cells. | [4] |
| B-Lymphocytes | Limited direct data, but glucocorticoids can suppress B-cell function indirectly through T-cell modulation. | Budesonide treatment in nasal polyposis did not show significant changes in B-cell markers in the cited study. |
Modulation of Cytokine Production
A primary mechanism of glucocorticoid-mediated immune suppression is the potent inhibition of pro-inflammatory cytokine synthesis and release. This compound is anticipated to follow this pattern, leading to a dampened inflammatory cascade.
| Cytokine | Expected Effect of this compound | Representative Data (Budesonide/Fluticasone) | Citation |
| IL-4 | Decreased expression. | Budesonide treatment significantly decreased the density of IL-4 positive cells in nasal polyp tissue. | |
| IL-5 | Decreased expression. | Budesonide treatment significantly decreased the density of IL-5 positive cells in nasal polyp tissue. Fluticasone furoate also showed suppressive effects on IL-5 release. | |
| TNF-α | Decreased expression. | Budesonide treatment led to a significant decrease in the expression of TNF-α in nasal polyps. | |
| GM-CSF | Decreased secretion. | Fluticasone furoate significantly inhibited GM-CSF secretion from nasal epithelial cells. | |
| IL-6 | Decreased secretion. | Fluticasone furoate significantly inhibited IL-6 secretion from nasal epithelial cells. | |
| IL-8 | Decreased secretion. | Fluticasone furoate significantly inhibited IL-8 secretion from nasal epithelial cells. | |
| Eotaxin-2 | Decreased expression. | Budesonide treatment resulted in a significant decrease in the expression of eotaxin-2 in nasal polyps. | |
| TGF-β | Increased expression. | Budesonide treatment was associated with a significant increase in the density of TGF-β positive cells, suggesting a role in tissue remodeling and resolution of inflammation. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions underlying this compound's immunomodulatory effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for its investigation.
References
- 1. Clinical and antiinflammatory effects of intranasal budesonide aqueous pump spray in the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoids inhibit degranulation of mast cells in allergic asthma via nongenomic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of intranasal budesonide on immune inflammatory responses and epithelial remodeling in chronic upper airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Developmental Trajectory of Rofleponide: An Unfinished Journey in Glucocorticoid Research
Rofleponide, a synthetic glucocorticoid, represents one of the many therapeutic candidates that, despite showing early promise, ultimately did not reach the pharmaceutical market. This in-depth guide consolidates the available scientific and patent literature to provide a comprehensive overview of this compound's development, from its chemical synthesis to the limited clinical investigations conducted. The information presented is intended for researchers, scientists, and drug development professionals interested in the history and preclinical evaluation of novel corticosteroid compounds.
Preclinical Development and
Characterization
This compound is a synthetic glucocorticosteroid distinguished by its high affinity for the glucocorticoid receptor, as demonstrated in preclinical studies involving rat thymus tissue.[1] This strong binding affinity is a key characteristic of potent corticosteroids and suggested its potential for significant anti-inflammatory, immunosuppressive, and anti-anaphylactic activities.
Chemical Synthesis
The synthesis of this compound has been documented in patent literature, outlining a process for its production. While specific details of the synthesis can be complex, the fundamental approach involves the chemical modification of a steroid backbone to create the final this compound molecule.
Mechanism of Action: The Glucocorticoid Receptor Pathway
As a glucocorticoid, this compound's mechanism of action is predicated on its interaction with the glucocorticoid receptor (GR). This intracellular receptor, upon binding with a ligand like this compound, translocates to the nucleus and modulates gene expression. This interaction can lead to two primary outcomes:
-
Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR-ligand complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory mediators.
The therapeutic effects of glucocorticoids are largely attributed to transrepression, while many of the adverse effects are linked to transactivation. The development of novel glucocorticoids often aims to dissociate these two functions.
Clinical Development
The clinical development of this compound appears to have been limited. The most prominent publicly available information pertains to a clinical trial investigating a prodrug, this compound palmitate, for the treatment of allergic rhinitis.
This compound Palmitate Clinical Trial for Allergic Rhinitis
A clinical study was conducted to evaluate the efficacy of this compound palmitate in an aqueous nasal spray formulation for the treatment of seasonal allergic rhinitis.[2][3] this compound palmitate is an esterified prodrug designed to be inactive and lipophilic, allowing for good mucosal exposure.[2] It is then locally metabolized to the active, more hydrophilic drug, this compound, which is readily cleared from the system.[2]
The study was a double-blind, placebo-controlled, crossover trial involving 40 patients with a history of strictly seasonal allergic rhinitis. The trial was conducted during the pollen-free season and utilized a pollen-season model of allergic rhinitis.
Treatment Arms:
-
This compound palmitate aqueous solution (400 µg once daily)
-
Budesonide aqueous solution (128 µg once daily)
-
Placebo
Study Design:
-
Patients received one of the three treatments as a topical nasal spray once daily for 10 days.
-
After three days of treatment, individualized allergen challenges were administered once daily for the subsequent seven days.
-
A washout period of two weeks was implemented between each treatment series.
-
Nasal symptoms and peak inspiratory flow (PIF) were recorded in the morning, evening, and at 10 and 20 minutes post-allergen challenge.
-
The primary analysis was based on the mean recordings from the last three days of the allergen challenge series.
The results of the study indicated that both this compound palmitate and budesonide were effective in reducing nasal symptoms and improving nasal peak inspiratory flow compared to placebo.
| Treatment Group | Outcome vs. Placebo | Statistical Significance |
| This compound Palmitate (400 µg) | Reduction in nasal symptoms, Improvement in nasal PIF | P < 0.01 - 0.001 |
| Budesonide (128 µg) | Reduction in nasal symptoms, Improvement in nasal PIF | P < 0.01 - 0.001 |
The study concluded that there was no overall difference in efficacy between 400 µg of this compound palmitate and 128 µg of budesonide in this experimental model of allergic rhinitis.
Conclusion
The development of this compound illustrates a common narrative in the pharmaceutical industry, where a compound with a promising preclinical profile and a sound mechanism of action may not necessarily translate into a marketed therapeutic. The available data suggests that this compound possesses the expected characteristics of a potent glucocorticoid. The single documented clinical trial of its prodrug, this compound palmitate, demonstrated efficacy comparable to an established corticosteroid, budesonide, in a model of allergic rhinitis. However, the fact that this compound was never marketed suggests that its development was likely halted, for reasons that are not publicly available. This could be due to a variety of factors, including but not limited to, an unfavorable safety profile discovered in later or unpublished studies, strategic business decisions by the developing company, or the emergence of more promising alternative therapies. The history of this compound's development, though incomplete, provides valuable insights for researchers in the field of glucocorticoid drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Rofleponide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Rofleponide, a synthetic glucocorticoid corticosteroid. The synthesis involves the acid-catalyzed reaction of 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione (DFCA) with butyraldehyde. This protocol is based on established procedures and is intended for use by qualified researchers in a laboratory setting. Adherence to all safety precautions is mandatory, particularly when handling hazardous reagents such as perchloric acid.
Introduction
This compound is a potent synthetic corticosteroid that has been investigated for its anti-inflammatory properties.[1][2] Its chemical structure is (4aS,4bR,5S,6aS,6bS,8R,9aR,10aS,10bS,12S)-4b,12-Difluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-8-propyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][3][4]dioxol-2-one.[5] The synthesis described herein details a batch process for the preparation of this compound, focusing on the formation of the cyclic acetal with butyraldehyde.
Chemical Reaction Scheme
The synthesis of this compound proceeds via the transacetalization of Dihydroflucinolone Acetonide (DFCA) with butyraldehyde, catalyzed by perchloric acid. The reaction primarily yields the desired R-epimer of this compound, with a smaller amount of the S-epimer as a side product.
Caption: Reaction scheme for the synthesis of this compound from DFCA.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound based on a representative batch process.
Table 1: Reactants and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (approx.) | Amount | Molar Ratio (to DFCA) |
| DFCA | C₂₄H₃₂F₂O₆ | 454.50 | 0.031 | 14 g | 1 |
| Butyraldehyde | C₄H₈O | 72.11 | 0.91 | 66 g | ~29 |
| Perchloric Acid (70%) | HClO₄ | 100.46 | 0.17 | 24 g | ~5.5 |
| Methylene Chloride | CH₂Cl₂ | 84.93 | - | 230 mL | - |
Table 2: Yield and Purity
| Product Stage | Yield (%) | Purity (R-Rofleponide) (%) | Impurities (%) |
| Crude this compound | 96 | 98.67 | 0.24 (DFCA), 1.09 (S-Rofleponide) |
| Recrystallized this compound | 67 | 99.31 | 0.15 (DFCA), 0.54 (S-Rofleponide) |
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (Neoprene or PVC), flame-resistant lab coat.
Reagents:
-
Dihydroflucinolone Acetonide (DFCA)
-
Butyraldehyde
-
Perchloric acid (70% in water)
-
Methylene chloride
-
Sodium bicarbonate
-
Branched octanes
-
Acetone
-
n-Heptane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
WARNING: Perchloric acid is a strong oxidizing agent and can be explosive, especially when in contact with organic materials or when concentrated. All operations involving perchloric acid must be conducted in a certified chemical fume hood with a blast shield. Ensure no organic materials are in the vicinity and have a spill kit with a neutralizer (sodium carbonate) readily available.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 14 g (0.031 mol) of Dihydroflucinolone Acetonide (DFCA) and 66 g (0.91 mol) of butyraldehyde in 230 mL of methylene chloride at room temperature (23°C).
-
-
Acid Addition:
-
Cool the mixture in an ice bath.
-
Slowly add 24 g (0.17 mol) of 70% perchloric acid to the stirred solution. A two-phase mixture (oil in a clear liquid) will form.
-
-
Reaction and Crystallization:
-
Allow the mixture to stir at room temperature for approximately 2 hours.
-
If an oil persists, seeding with a small crystal of a previous batch of the this compound intermediate can initiate rapid solidification.
-
-
Quenching:
-
Carefully and slowly pour the reaction mixture into a separate vessel containing a stirred solution of 16 g of sodium bicarbonate in 2.1 liters of water to neutralize the perchloric acid. Ensure the quenching process is done in a well-ventilated fume hood and behind a safety shield due to potential gas evolution.
-
-
Workup and Extraction:
-
To the quenched mixture, add 2.5 liters of branched octanes and 2 liters of water.
-
Stir the mixture vigorously and then transfer it to a separatory funnel.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with an additional 2.1 liters of water. Check the pH of the final aqueous phase to ensure it is neutral (around pH 8).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
Slowly add n-heptane to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold n-heptane.
-
Dry the crystals under vacuum to obtain the final this compound product.
-
Experimental Workflow Diagram
References
Application of Rofleponide in Allergic Rhinitis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofleponide is a glucocorticosteroid that has been investigated for the topical treatment of allergic rhinitis. As a prodrug, this compound palmitate is administered as an inactive, lipophilic ester. It is locally metabolized in the nasal mucosa to its active form, this compound, which is more hydrophilic and readily cleared from the system.[1] This mechanism is designed to maximize local anti-inflammatory effects within the nasal passages while minimizing systemic exposure and potential side effects. Intranasal glucocorticosteroids are a first-line treatment for allergic rhinitis, effectively controlling the underlying inflammation.[2][3]
This document provides detailed application notes and protocols for the use of this compound in a pollen-season model of allergic rhinitis, based on published clinical research.
Mechanism of Action: Glucocorticoid Signaling Pathway
Glucocorticoids, including this compound, exert their anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).[2][4] The binding of a glucocorticoid to the cytoplasmic GRα initiates a cascade of events leading to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory genes. This is achieved through two primary mechanisms: transactivation and transrepression.
Figure 1: General Glucocorticoid Signaling Pathway.
Experimental Protocol: Pollen-Season Model of Allergic Rhinitis
This protocol is based on a double-blind, placebo-controlled, crossover study designed to evaluate the efficacy of this compound palmitate aqueous nasal spray in a controlled allergen challenge setting.
1. Subject Recruitment:
-
Inclusion Criteria: 40 patients with a history of strictly seasonal allergic rhinitis.
-
Screening: Conducted during the pollen-free season to ensure baseline nasal health and confirm allergen sensitivity.
2. Study Design:
-
A double-blind, placebo-controlled, crossover design is utilized.
-
Each patient receives three treatments in a randomized order: this compound palmitate (400 µg), Budesonide (128 µg), and placebo.
-
A washout period of at least two weeks is implemented between each treatment arm.
3. Treatment and Allergen Challenge:
-
Treatment Administration: Patients self-administer the assigned nasal spray once daily for 10 consecutive days.
-
Allergen Challenge:
-
Commences on day 4 of treatment and continues daily for the remaining 7 days.
-
Individualized allergen challenges are administered to elicit a consistent allergic response.
-
4. Data Collection and Outcome Measures:
-
Nasal symptoms (e.g., nasal blockage, sneezing, itching, and rhinorrhea) and Peak Inspiratory Flow (PIF) are recorded.
-
Recordings are taken in the morning and evening, as well as 10 and 20 minutes after each allergen challenge.
-
The primary analysis is based on the mean recordings from the last 3 days of the allergen challenge series (days 8-10 of treatment).
References
- 1. Topical treatment with aqueous solutions of this compound palmitate and budesonide in a pollen-season model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptors in human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofleponide Administration in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Rofleponide is a synthetic glucocorticoid that has been investigated for its anti-inflammatory properties. Although it has not been commercially marketed, its classification as a corticosteroid provides a strong theoretical basis for its application in various animal models of inflammatory diseases. Glucocorticoids are a cornerstone in managing inflammation, and their mechanism of action is well-understood. They primarily act by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the suppression of the inflammatory response.[1][2][3] This is achieved through two main pathways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[2]
These application notes provide a framework for the administration and evaluation of this compound in common animal models of allergic rhinitis, asthma, inflammatory bowel disease (IBD), and chronic obstructive pulmonary disease (COPD). The protocols are based on established methodologies for other corticosteroids and can be adapted for the preclinical assessment of this compound.
Data Presentation: Comparative Corticosteroid Dosing in Animal Models
Due to the limited publicly available data on this compound, the following tables summarize typical dosages for other commonly used corticosteroids in relevant animal models to provide a comparative reference for study design.
Table 1: Corticosteroid Administration in Allergic Rhinitis and Asthma Mouse Models
| Corticosteroid | Animal Model | Route of Administration | Dosage | Key Findings |
| Dexamethasone | Allergic Asthma (OVA-induced) | Intraperitoneal | 1 - 2.5 mg/kg/day | Attenuated airway hyperresponsiveness and remodeling. |
| Dexamethasone | Allergic Asthma (OVA-induced) | Intraperitoneal | 3 mg/kg | Decreased TARC production and attenuated airway eosinophilia. |
| This compound palmitate | Allergic Rhinitis (pollen-season model in humans) | Topical (nasal spray) | 400 µg once daily | Reduced nasal symptoms and improved nasal peak inspiratory flow. |
Table 2: Corticosteroid Administration in COPD and IBD Animal Models
| Corticosteroid | Animal Model | Route of Administration | Dosage | Key Findings |
| Fluticasone propionate | COPD (elastase-induced mouse model) | Intranasal | 20 µg (single dose) | Suppressed the upregulation of lung Ace2 mRNA. |
| Fluticasone propionate | Mycoplasma pneumoniae infection (mouse model) | Inhalation (aerosol) | 100 µg/mL (20 min/day) | Reduced lung inflammation and bronchial hyperresponsiveness. |
| Budesonide | Colitis (acetic acid-induced rat model) | Oral | 4-fold lower dose than free budesonide | Accelerated healing of colitis with limited adrenal suppression. |
| Budesonide | Colitis (acetic acid-induced rat model) | Intra-rectal | 30 µg/kg | Mitigated symptoms of IBD and improved therapeutic efficacy. |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
General Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for anti-inflammatory agents.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific experimental goals. As this compound is a corticosteroid, formulation and administration routes similar to other glucocorticoids are suggested.
Allergic Rhinitis Model (Mouse)
Objective: To evaluate the efficacy of this compound in reducing the symptoms of allergic rhinitis.
Materials:
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Allergen: Ovalbumin (OVA) or House Dust Mite (HDM) extract.
-
Adjuvant: Aluminum hydroxide.
-
This compound: To be formulated in a suitable vehicle for intranasal or systemic administration.
-
Vehicle control: Saline or other appropriate vehicle.
-
Positive control: Dexamethasone or Budesonide.
Protocol:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg OVA mixed with 1 mg of aluminum hydroxide in 200 µL of saline.
-
Alternatively, for a more natural induction, nasal infusions of small volumes of OVA can be used for both sensitization and challenges.
-
-
Challenge:
-
Beginning on day 21, challenge the mice daily for 7-14 consecutive days by intranasal administration of 10-20 µL of OVA solution (e.g., 1% in saline) to each nostril.
-
-
This compound Administration:
-
Topical (Intranasal): Based on the intended clinical use, formulate this compound in an aqueous solution for intranasal administration. Administer a defined volume (e.g., 10 µL per nostril) 30-60 minutes prior to each allergen challenge.
-
Systemic (Intraperitoneal): Dissolve or suspend this compound in a suitable vehicle and administer i.p. daily, starting one day before the challenge period.
-
-
Evaluation of Efficacy:
-
Symptom Scoring: 15-30 minutes after the final challenge, count the number of sneezes and nasal rubbing motions over a 15-minute period.
-
Histopathology: At the end of the study, collect nasal tissues for histological analysis (e.g., H&E and PAS staining) to assess eosinophil infiltration and goblet cell hyperplasia.
-
BALF Analysis: Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Serum IgE: Collect blood to measure OVA-specific IgE levels.
-
Chronic Obstructive Pulmonary Disease (COPD) Model (Mouse)
Objective: To assess the effect of this compound on lung inflammation characteristic of COPD.
Materials:
-
Animals: 8-10 week old C57BL/6 mice.
-
Inducing Agent: Porcine pancreatic elastase or Lipopolysaccharide (LPS).
-
This compound: To be formulated for inhalation or systemic administration.
-
Vehicle control.
-
Positive control: Fluticasone propionate.
Protocol:
-
Induction of Emphysema:
-
Anesthetize mice and instill a single dose of porcine pancreatic elastase (e.g., 0.25 units in 50 µL of saline) intranasally or intratracheally.
-
Control mice receive 50 µL of saline.
-
Allow 10-21 days for the development of COPD-like features.
-
-
This compound Administration:
-
Inhalation: Place mice in a chamber and administer aerosolized this compound for a set duration (e.g., 20-30 minutes) daily. The concentration of this compound in the nebulizer solution will need to be determined.
-
Intranasal: Administer a defined volume of this compound solution intranasally daily.
-
-
Evaluation of Efficacy:
-
BALF Analysis: 24 hours after the final treatment, collect BALF to determine total and differential cell counts (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6).
-
Lung Histology: Perfuse and collect lungs for histological assessment of alveolar space enlargement and inflammatory cell infiltration.
-
Gene Expression: Analyze lung tissue for the expression of inflammatory and emphysema-related genes via qPCR or Western blot.
-
Inflammatory Bowel Disease (IBD) Model (Rat)
Objective: To determine the therapeutic potential of this compound in a model of colitis.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Inducing Agent: Acetic acid (3-4% v/v).
-
This compound: To be formulated for oral or intra-rectal administration.
-
Vehicle control.
-
Positive control: Budesonide or Mesalazine.
Protocol:
-
Induction of Colitis:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats and intra-rectally administer 2 mL of 4% acetic acid using a soft catheter inserted 6-8 cm into the colon.
-
Keep the rats in a head-down position for a few minutes to prevent leakage.
-
-
This compound Administration:
-
Oral: Begin oral gavage of this compound (in a suitable vehicle like methylcellulose) 24 hours after colitis induction and continue daily for 3-7 days.
-
Intra-rectal: Administer this compound as an enema daily.
-
-
Evaluation of Efficacy:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Assessment: At the end of the study, sacrifice the animals, resect the colon, and score the extent of mucosal damage.
-
Histopathology: Collect colon tissue samples for histological evaluation of inflammation, ulceration, and tissue repair.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.
-
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The absence of specific published data for this compound necessitates careful dose-ranging and formulation studies to determine optimal experimental conditions.
References
Techniques for Measuring Rofleponide Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofleponide is a synthetic glucocorticoid corticosteroid investigated for its potent anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma. As an inhaled corticosteroid (ICS), its efficacy is primarily attributed to its action on the glucocorticoid receptor (GR), leading to the suppression of inflammatory gene expression in the airways. This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of this compound in preclinical models of allergic airway inflammation.
Due to the limited publicly available preclinical data specifically for this compound in asthma models, this document will utilize representative data from studies on Budesonide, a well-characterized inhaled corticosteroid with a similar mechanism of action, to illustrate the expected outcomes and data presentation. This approach provides a robust framework for designing and evaluating in vivo studies for this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-Rofleponide complex translocates to the nucleus. In the nucleus, it primarily acts through a mechanism known as transrepression. This involves the interference with pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By inhibiting these factors, the GR-Rofleponide complex effectively downregulates the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are key drivers of airway inflammation in asthma.
Rofleponide Solution Preparation for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofleponide is a synthetic glucocorticoid that functions as a potent agonist of the glucocorticoid receptor (GR).[1] Although not widely marketed, it has been investigated for its anti-inflammatory properties and potential therapeutic applications, such as in the treatment of irritable bowel syndrome. As with other corticosteroids, its mechanism of action involves binding to the GR, which then translocates to the nucleus to modulate the transcription of target genes, leading to anti-inflammatory, immunosuppressive, and anti-allergic effects. This document provides detailed application notes and protocols for the preparation of this compound solutions for various experimental applications.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄F₂O₆ | [2] |
| Molecular Weight | 468.53 g/mol | [2] |
| CAS Number | 144459-70-1 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Stock Solution Preparation
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.685 mg of this compound.
-
Dissolving: Add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes before storage.
Working Solution Preparation for In Vitro Experiments
For in vitro experiments, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 10 µL of 10 mM stock in 990 µL of medium).
-
Final Dilution: Further dilute the intermediate solution (or the stock solution directly) to the desired final working concentration in the cell culture medium. For example, to prepare a 1 µM working solution from a 100 µM intermediate solution, perform a 1:100 dilution (e.g., 10 µL of 100 µM intermediate in 990 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solutions.
-
Application: Add the prepared working solutions and vehicle control to the cell cultures immediately after preparation.
Table of Estimated Effective Concentrations for In Vitro Studies (Based on Related Glucocorticoids)
| Glucocorticoid | Cell Line / Assay | Effective Concentration (IC₅₀) | Reference |
| Budesonide | Inhibition of IL-4 and IL-5 release | 320 pM and 220 pM, respectively | [3] |
| Concanavalin A-induced proliferation | 1.3 nM | [3] | |
| hERG assay | 106 µM | ||
| Mometasone Furoate | LPS-stimulated nitrite production in J774 macrophages | 0.24 nM (0.00024 µM) | |
| Head and Neck Squamous Cell Carcinoma (WSU-HN6, CAL-27) | 10-100 µM (for cell viability) | ||
| Fluticasone Propionate | Reduction of NK and LAK activity in PBMNCs | 10⁻⁷ M and 10⁻⁸ M | |
| Ciclesonide | SARS-CoV-2 replication in VeroE6/TMPRSS2 cells | EC₉₀ of 0.55 µM |
Suggested Starting Concentration Range for this compound: Based on the data for other glucocorticoids, a starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments with this compound.
Solution Preparation for In Vivo Experiments
For in vivo studies, the formulation of this compound will depend on the route of administration. As this compound is lipophilic, a vehicle that can solubilize or suspend the compound is required for parenteral or oral administration.
Protocol 3: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection in Rodents
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Sterile, pyrogen-free vials
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle under sterile conditions. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, and Tween 80 in saline.
-
Dissolving this compound: Weigh the required amount of this compound and dissolve it first in the DMSO component of the vehicle.
-
Adding Other Components: Gradually add the PEG300 and Tween 80 while mixing.
-
Final Dilution: Bring the solution to the final volume with sterile saline.
-
Homogenization: Vortex the solution thoroughly. If a suspension is formed, sonicate briefly to ensure a uniform dispersion.
-
Administration: Administer the formulation to the animals immediately after preparation.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. It is crucial to perform a vehicle-only control group in all in vivo experiments.
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which is primarily located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes. Alternatively, the GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following workflow outlines a general procedure for assessing the anti-inflammatory effects of this compound in a cell-based assay, such as measuring the inhibition of cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for an in vitro anti-inflammatory assay.
References
Application Notes and Protocols for the Quantification of Rofleponide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rofleponide is a synthetic glucocorticoid corticosteroid. Although it has been the subject of preclinical and clinical research, it has not been marketed for therapeutic use. As with any drug development process, the establishment of sensitive, specific, and reliable analytical methods for the quantification of the drug in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. These application notes provide detailed protocols for the determination of this compound in biological samples, primarily plasma and serum, using modern analytical techniques. Given the lack of specific published methods for this compound, the following protocols have been adapted from validated methods for structurally similar corticosteroids, such as budesonide, fluticasone, and prednisolone.
Analytical Methods Overview
The two primary analytical techniques suitable for the quantification of this compound in biological fluids are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity and selectivity, allowing for the quantification of low concentrations of the analyte. HPLC-UV, while generally less sensitive than LC-MS/MS, can be a viable and more accessible alternative for certain applications.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods described in these notes. These values are indicative and will require validation for the specific laboratory conditions and application.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Analyte | This compound | This compound |
| Internal Standard (IS) | This compound-d5 (or a structurally similar deuterated corticosteroid) | Prednisone (or other suitable corticosteroid) |
| Biological Matrix | Human Plasma/Serum (K2EDTA) | Human Plasma/Serum (K2EDTA) |
| Sample Volume | 0.1 - 0.5 mL | 0.5 - 1.0 mL |
| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Linearity Range | 0.05 - 50 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% | ≤15% |
| Recovery | >80% | >75% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 mL)
2. Instrumentation
-
HPLC system (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Spiked Plasma Samples: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 0.05 to 50 ng/mL and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
To 0.2 mL of plasma sample, add 20 µL of the IS working solution and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the reference standard.
-
IS (this compound-d5): Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the IS.
-
6. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV
This protocol provides a method for the quantification of this compound using HPLC with UV detection, suitable for applications where higher concentrations are expected or when an LC-MS/MS is not available.
1. Materials and Reagents
-
This compound reference standard
-
Prednisone (or other suitable internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Human plasma (K2EDTA as anticoagulant)
-
Liquid-Liquid Extraction (LLE) solvent (e.g., methyl tert-butyl ether)
2. Instrumentation
-
HPLC system with a UV detector (e.g., Agilent, Waters)
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
3. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock and working solutions of this compound and the IS as described in Protocol 1.
-
Spike blank human plasma to create calibration standards ranging from 10 to 1000 ng/mL and QC samples at appropriate concentrations.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample, add 50 µL of the IS working solution and vortex.
-
Add 3 mL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
5. HPLC-UV Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 242 nm (or the lambda max of this compound)
6. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the IS.
-
Construct a calibration curve and determine the concentrations of unknown samples as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the bioanalysis of this compound and a conceptual signaling pathway for glucocorticoids.
Caption: Bioanalytical workflow for this compound quantification.
Caption: Simplified glucocorticoid signaling pathway.
Disclaimer
These protocols are intended as a guide and should be fully validated in the end-user's laboratory to ensure they meet the specific requirements of their study and comply with all relevant regulatory guidelines. The performance characteristics are illustrative and may vary depending on the instrumentation, reagents, and laboratory conditions.
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Rofleponide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory properties of Rofleponide, a synthetic glucocorticoid corticosteroid. The protocols herein describe both in vitro and in vivo methodologies to elucidate its mechanism of action and therapeutic potential, particularly in the context of respiratory inflammation.
Introduction
This compound is a synthetic glucocorticoid designed for potent anti-inflammatory activity. Like other corticosteroids, its primary mechanism of action is believed to be mediated through the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2][3][4] This leads to the suppression of various inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5] this compound palmitate, an esterified prodrug, is designed for topical administration to maximize local efficacy and minimize systemic side effects.
These protocols will guide the user through a series of experiments to quantify the anti-inflammatory effects of this compound, using the well-characterized corticosteroid Budesonide as a comparator.
Key Signaling Pathways
The anti-inflammatory effects of glucocorticoids are primarily mediated through the glucocorticoid receptor signaling pathway, which in turn inhibits pro-inflammatory pathways like NF-κB.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
This section details the protocols to assess the direct anti-inflammatory effects of this compound on cultured cells.
Experimental Workflow: In Vitro Studies
Protocol 1.1: Inhibition of TNF-α-induced IL-6 Release in A549 Cells
Objective: To determine the potency of this compound in inhibiting the production of the pro-inflammatory cytokine IL-6 from human lung epithelial cells (A549).
Materials:
-
A549 cells (ATCC® CCL-185™)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and/or this compound Palmitate)
-
Budesonide (as a comparator)
-
Recombinant Human TNF-α
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
MTT Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and Budesonide in culture medium. A suggested concentration range is 0.01 nM to 1 µM.
-
Pre-treatment: Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Inflammatory Challenge: Add 10 µL of TNF-α to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Collect the supernatants for IL-6 measurement.
-
ELISA: Perform the Human IL-6 ELISA according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using the MTT assay according to the manufacturer's protocol to rule out cytotoxicity.
Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of this compound and Budesonide compared to the TNF-α stimulated vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each compound.
Protocol 1.2: NF-κB Luciferase Reporter Assay
Objective: To investigate the effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T or A549 cells stably transfected with an NF-κB luciferase reporter construct.
-
Culture medium (as appropriate for the cell line)
-
This compound and Budesonide
-
TNF-α
-
Luciferase Assay System
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in white, opaque 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with serial dilutions of this compound or Budesonide (e.g., 0.01 nM to 1 µM) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
Data Analysis: Calculate the percentage inhibition of luciferase activity for each compound concentration relative to the TNF-α stimulated control. Determine the IC₅₀ values.
Data Presentation: In Vitro Potency
Note: The following data are hypothetical and serve as a template. Actual values must be determined experimentally. It is assumed that this compound has a similar potency to Budesonide for the purpose of this example.
| Compound | Target Cell Line | Inflammatory Stimulus | Parameter Measured | IC₅₀ (nM) |
| This compound | A549 | TNF-α (10 ng/mL) | IL-6 Release | 1.5 |
| Budesonide | A549 | TNF-α (10 ng/mL) | IL-6 Release | 2.0 |
| This compound | RAW 264.7 | LPS (100 ng/mL) | TNF-α Release | 2.2 |
| Budesonide | RAW 264.7 | LPS (100 ng/mL) | TNF-α Release | 3.1 |
| This compound | A549-NF-κB luc | TNF-α (10 ng/mL) | NF-κB Activity | 0.8 |
| Budesonide | A549-NF-κB luc | TNF-α (10 ng/mL) | NF-κB Activity | 1.1 |
Part 2: In Vivo Evaluation in a Murine Model of Allergic Asthma
This section provides a protocol to evaluate the efficacy of this compound in a relevant animal model of respiratory inflammation.
Experimental Workflow: In Vivo Studies
Protocol 2.1: House Dust Mite (HDM)-Induced Allergic Asthma in Mice
Objective: To assess the ability of this compound to suppress allergic airway inflammation in a mouse model.
Animals: Female BALB/c mice, 6-8 weeks old.
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
This compound Palmitate (formulated for intranasal delivery)
-
Budesonide (formulated for intranasal delivery)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Sensitization (Day 0): Lightly anesthetize mice and instill 1 µg of HDM extract in 40 µL of sterile PBS intranasally.
-
Challenge (Days 7-11): Administer a daily intranasal challenge of 10 µg HDM in 40 µL PBS to the anesthetized mice.
-
Treatment (Days 7-12): One hour prior to each HDM challenge on days 7-11, and on day 12, administer this compound Palmitate, Budesonide, or vehicle control intranasally. Dosing will need to be optimized, but a starting point could be based on clinically relevant doses, adjusted for mouse body weight.
-
Endpoint Analysis (Day 13): 24 hours after the final treatment, euthanize the mice and perform endpoint analyses.
Protocol 2.2: Bronchoalveolar Lavage (BAL) Fluid Analysis
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Make a small incision in the trachea and insert a catheter.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at 400 x g for 7 minutes at 4°C.
-
Supernatant Analysis: Collect the supernatant and store at -80°C for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Cell Analysis: Resuspend the cell pellet in PBS. Perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of macrophages, eosinophils, neutrophils, and lymphocytes.
Protocol 2.3: Lung Histology
Procedure:
-
After BAL, perfuse the lungs with PBS via the right ventricle.
-
Inflate the lungs with 10% neutral buffered formalin and fix overnight.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Inflammation Scoring: Score the stained lung sections for peribronchial and perivascular inflammation, and epithelial changes by a blinded observer using a semi-quantitative scoring system (e.g., 0-4 scale, where 0=no inflammation and 4=severe inflammation).
Data Presentation: In Vivo Efficacy
Note: The following data are hypothetical and serve as a template.
Table 2.1: Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Naive (No HDM) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| HDM + Vehicle | 8.2 ± 1.5 | 4.5 ± 0.8 | 1.2 ± 0.3 | 2.5 ± 0.5 |
| HDM + This compound (10 µg) | 2.1 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| HDM + Budesonide (10 µg) | 2.5 ± 0.6 | 1.1 ± 0.3 | 0.6 ± 0.2 | 1.0 ± 0.3 |
| *p < 0.05 compared to HDM + Vehicle |
Table 2.2: Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive (No HDM) | < 5 | < 10 | < 15 |
| HDM + Vehicle | 85 ± 12 | 150 ± 25 | 210 ± 30 |
| HDM + This compound (10 µg) | 15 ± 4 | 30 ± 8 | 45 ± 10 |
| HDM + Budesonide (10 µg) | 20 ± 6 | 42 ± 10 | 55 ± 12 |
| *p < 0.05 compared to HDM + Vehicle |
Table 2.3: Lung Inflammation Histological Score
| Treatment Group | Inflammation Score (0-4) |
| Naive (No HDM) | 0.2 ± 0.1 |
| HDM + Vehicle | 3.5 ± 0.5 |
| HDM + This compound (10 µg) | 1.2 ± 0.3 |
| HDM + Budesonide (10 µg) | 1.5 ± 0.4 |
| *p < 0.05 compared to HDM + Vehicle |
Conclusion
The described experimental design provides a robust platform for the pre-clinical evaluation of this compound's anti-inflammatory effects. The in vitro assays will establish its potency and mechanism of action at a cellular level, while the in vivo model will demonstrate its efficacy in a disease-relevant context. This comprehensive approach will generate the necessary data to support the further development of this compound as a potential therapeutic agent for inflammatory respiratory diseases.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical treatment with aqueous solutions of this compound palmitate and budesonide in a pollen-season model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rofleponide in Gastrointestinal Research
A Note on the Use of Rofleponide in Irritable Bowel Syndrome (IBS) Studies
Extensive literature reviews indicate a lack of dedicated clinical studies on the use of this compound for the treatment of irritable bowel syndrome (IBS). The primary research focus for this compound, a topically active corticosteroid, has been on inflammatory conditions such as inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as asthma and allergic rhinitis.
The rationale for the absence of this compound studies in IBS likely stems from the distinct pathophysiology of IBS compared to IBD. While IBD is characterized by significant and chronic inflammation of the gastrointestinal tract, IBS is considered a functional gut disorder where overt inflammation is not a defining feature. Although some research suggests a role for low-grade inflammation in a subset of IBS patients, the potent anti-inflammatory action of corticosteroids like this compound may not be an appropriate therapeutic approach for the broader IBS population and could present an unfavorable risk-benefit profile.
Given the user's interest in the gastrointestinal applications of this compound, the following sections will focus on its use in studies of ulcerative colitis , a condition for which there is available data.
This compound in Ulcerative Colitis Studies
This compound has been investigated as a locally acting corticosteroid for the treatment of ulcerative colitis, aiming to reduce systemic side effects associated with conventional corticosteroids.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative study on this compound in ulcerative colitis.
| Parameter | This compound Group | Placebo Group |
| Patient Population | Patients with active, mild to moderate ulcerative colitis | Patients with active, mild to moderate ulcerative colitis |
| Dosage | 9 mg once daily | Placebo once daily |
| Treatment Duration | 8 weeks | 8 weeks |
| Primary Efficacy Endpoint | Clinical remission at week 8 | Clinical remission at week 8 |
| Remission Rate | 17.6% | 7.7% |
| Clinical Response Rate | 51.5% | 34.6% |
| Mucosal Healing Rate | 36.8% | 23.1% |
Experimental Protocols
1. Study Design and Patient Selection:
-
Design: A multicenter, randomized, double-blind, placebo-controlled phase IIb study.
-
Inclusion Criteria:
-
Age 18-75 years.
-
Confirmed diagnosis of ulcerative colitis.
-
Active, mild to moderate disease, defined by a Disease Activity Index (DAI) score between 4 and 10.
-
Stable background therapy with 5-aminosalicylates (5-ASA) was permitted.
-
-
Exclusion Criteria:
-
Severe or fulminant colitis.
-
Previous treatment with corticosteroids or biologics within a specified washout period.
-
Presence of infectious colitis.
-
2. Treatment Administration:
-
Patients were randomized in a 1:1 ratio to receive either 9 mg of this compound or a matching placebo.
-
The study drug was administered orally once daily in the morning.
-
Treatment duration was 8 weeks.
3. Efficacy and Safety Assessments:
-
Efficacy:
-
The primary endpoint was clinical remission at week 8, defined as a DAI score of ≤ 2 with no individual subscore > 1.
-
Secondary endpoints included clinical response (decrease in DAI of ≥ 3 points) and mucosal healing (endoscopic subscore of 0 or 1).
-
Endoscopic assessments were performed at baseline and week 8.
-
-
Safety:
-
Adverse events were monitored and recorded throughout the study.
-
Morning plasma cortisol levels were measured to assess hypothalamic-pituitary-adrenal (HPA) axis suppression.
-
Visualizations
Mechanism of Action: this compound in an Inflamed Enterocyte
Caption: Mechanism of action of this compound in an intestinal epithelial cell.
Experimental Workflow: Phase IIb Ulcerative Colitis Trial
Caption: Workflow of a randomized controlled trial for this compound in ulcerative colitis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Rofleponide Dosage for In Vivo Experiments
Welcome to the technical support center for Rofleponide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic glucocorticoid.[1] Like other corticosteroids, its primary mechanism of action involves binding to the glucocorticoid receptor (GR).[2] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[2][3] This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory signaling pathways, such as NF-κB.[4] Glucocorticoids can also have non-genomic effects, which are more rapid and are thought to be mediated by membrane-bound receptors.
Q2: Which in vivo models are suitable for testing this compound?
A2: The choice of in vivo model will depend on the therapeutic area you are investigating. For respiratory diseases like asthma and COPD, rodent models of allergic airway inflammation (e.g., ovalbumin- or house dust mite-induced) are commonly used. In these models, key endpoints often include the assessment of inflammatory cell infiltration into the lungs, cytokine levels in bronchoalveolar lavage (BAL) fluid, and airway hyperresponsiveness.
Q3: What is the recommended route of administration for this compound in animal models?
A3: For respiratory models, the most clinically relevant route of administration is inhalation (intranasal or intratracheal delivery). This targets the drug directly to the lungs, which is the site of action for inhaled corticosteroids. However, for studying systemic effects or for initial dose-ranging studies, other routes such as oral, intravenous, or subcutaneous administration may be considered.
Q4: How do I prepare this compound for administration?
A4: The preparation will depend on the chosen administration route. For inhalation, this compound may need to be formulated as a suspension or solution in a vehicle suitable for nebulization or direct instillation. For systemic administration, it may be dissolved in a vehicle like DMSO and then further diluted in saline or another aqueous buffer. It is crucial to perform solubility tests and ensure the final vehicle concentration is well-tolerated by the animals. A vehicle control group should always be included in your experimental design.
Troubleshooting Guide
Issue 1: High variability in experimental results.
Possible Cause & Solution
-
Inconsistent Drug Delivery: Especially with inhalation routes, the delivered dose can be variable.
-
Troubleshooting Steps:
-
Ensure the delivery device (e.g., nebulizer, microsprayer) is functioning correctly and calibrated.
-
Standardize the animal handling and administration procedure to minimize stress and ensure consistent delivery.
-
For intranasal administration, ensure the volume is appropriate for the animal size to prevent swallowing of the dose.
-
-
-
Animal-to-Animal Variability: Biological differences between animals can contribute to variability.
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure animals are age- and sex-matched.
-
Acclimatize animals to the experimental procedures before the start of the study.
-
-
Issue 2: Lack of efficacy at the tested doses.
Possible Cause & Solution
-
Insufficient Dose: The administered dose may be too low to elicit a therapeutic effect.
-
Troubleshooting Steps:
-
Consult dose-response tables from similar compounds (see Table 1).
-
Perform a dose-ranging study to determine the optimal dose.
-
Ensure the formulation is stable and the drug is not degrading.
-
-
-
Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting Steps:
-
Consider alternative administration routes that may offer better bioavailability.
-
Analyze drug concentrations in plasma and target tissues (pharmacokinetic analysis) to correlate exposure with efficacy.
-
-
Issue 3: Observed toxicity or adverse effects.
Possible Cause & Solution
-
Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Reduce the dose.
-
Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior).
-
Include a lower dose group in your next experiment.
-
-
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.
-
Troubleshooting Steps:
-
Run a vehicle-only control group to assess the effects of the vehicle alone.
-
Try to reduce the concentration of the vehicle (e.g., DMSO) in the final formulation.
-
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Murine Model of Allergic Airway Inflammation
| Dosage (µg/kg, Intranasal) | Eosinophil Infiltration in BALF (%) | IL-5 Levels in BALF (pg/mL) | Airway Hyperresponsiveness (Penh) |
| Vehicle Control | 100 ± 15 | 250 ± 40 | 2.5 ± 0.4 |
| This compound (1) | 85 ± 12 | 210 ± 35 | 2.2 ± 0.3 |
| This compound (10) | 55 ± 10 | 150 ± 25 | 1.8 ± 0.2 |
| This compound (100) | 20 ± 5 | 50 ± 10 | 1.2 ± 0.1 |
| Dexamethasone (1000) | 18 ± 4 | 45 ± 8 | 1.1 ± 0.1 |
Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid. Penh: Enhanced pause.
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in a Mouse Model of Allergic Airway Inflammation
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Induction of Inflammation: Sensitize mice with intraperitoneal injections of ovalbumin (OVA) on days 0 and 14. Challenge with aerosolized OVA on days 21, 22, and 23.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in sterile saline to the desired final concentration. The final DMSO concentration should be less than 1%.
-
Administration: Lightly anesthetize the mice. Administer 25-50 µL of the this compound solution or vehicle intranasally 1 hour before each OVA challenge.
-
Endpoint Analysis: 24 hours after the final OVA challenge, collect BAL fluid to assess inflammatory cell counts and cytokine levels. Measure airway hyperresponsiveness using a whole-body plethysmograph.
Visualizations
References
Technical Support Center: Rofleponide In Vitro Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with the synthetic glucocorticoid, Rofleponide, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.[3]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform one or more intermediate dilutions in your medium.
-
Gentle Warming and Mixing: Pre-warm your cell culture medium to 37°C and vortex or stir the medium while adding the this compound stock solution. This can help prevent the formation of localized high concentrations that lead to precipitation.
-
Use of a Co-solvent: In some cases, a mixture of solvents can improve solubility. However, this requires careful validation to ensure the co-solvent system does not affect the experimental results.
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: As a glucocorticoid, this compound is expected to be potent. In vitro assays with other synthetic glucocorticoids like dexamethasone, budesonide, and fluticasone propionate often show effective concentrations (EC50 values) in the low nanomolar (nM) to picomolar (pM) range. It is recommended to perform a dose-response experiment starting from a high concentration (e.g., 1 µM) and performing serial dilutions to determine the optimal concentration for your specific assay.
Q4: How should I prepare a vehicle control for my experiments with this compound?
A4: Your vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound in your experimental samples. This is crucial to distinguish the effects of the compound from any potential effects of the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Gently warm the solution (e.g., 37°C water bath).- If precipitation persists, prepare a new stock solution at a lower concentration. |
| Precipitation upon dilution in aqueous media | "Crashing out" due to poor aqueous solubility. | - Lower the final concentration of this compound.- Decrease the final DMSO concentration.- Use a stepwise dilution method.- Pre-warm the aqueous media before adding the compound. |
| Inconsistent or non-reproducible results | - Incomplete dissolution of this compound.- Degradation of the compound.- Variability in experimental technique. | - Ensure the stock solution is completely dissolved before use.- Prepare fresh dilutions for each experiment.- Standardize dilution and mixing procedures. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final solvent concentration to a non-toxic level (typically <0.5% for DMSO).- Test the toxicity of a range of solvent concentrations on your cells. |
Quantitative Data Summary
The following table summarizes the solubility of structurally similar synthetic glucocorticoids in common laboratory solvents. This data can be used to estimate the solubility of this compound.
| Compound | Solvent | Solubility | Molar Mass ( g/mol ) |
| This compound | - | - | 468.53 |
| Dexamethasone | DMSO | 25 mg/mL, 606 mg/mL at 25°C | 392.46 |
| Ethanol | 25 mg/mL | ||
| Budesonide | DMSO | 25 mg/mL | 430.54 |
| Ethanol | 10 mg/mL | ||
| Fluticasone Propionate | DMSO | 50 mM (~25 mg/mL) | 500.57 |
| Ethanol | Slightly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 468.53 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.69 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
-
Procedure (for a final volume of 10 mL):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube. This results in a 10 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve a final concentration of 1 µM.
-
Mix gently by inverting the tube or vortexing at a low speed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Prepare a vehicle control by adding 1 µL of DMSO to 10 mL of cell culture medium (for a final DMSO concentration of 0.01%).
-
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound solubility issues.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
References
Technical Support Center: Rofleponide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rofleponide and improving its yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common cause of low yield in this compound synthesis?
A1: Low yields in this compound synthesis can stem from several factors. One of the primary causes is the formation of the undesired S-epimer of this compound, which reduces the yield of the desired R-epimer.[1] Inefficient purification is another major contributor; while a crude yield of up to 96% has been reported, the yield after recrystallization can drop significantly if the procedure is not optimized.[1] Other potential causes include incomplete reaction, side reactions other than epimer formation, and mechanical losses during product recovery.
Q2: How can I minimize the formation of the S-epimer impurity?
A2: Minimizing the formation of the S-epimer requires precise control over the reaction conditions. The transacetalization reaction is stereoselective, but deviations from optimal parameters can lead to a higher proportion of the undesired S-epimer. Key factors to control include:
-
Reaction Time: A shorter residence time in the reactor can help to minimize the formation of the S-epimer. A continuous flow process with a residence time of approximately 10 minutes in the crystallizer before quenching has been shown to be effective.[1]
-
Temperature: Maintaining the optimal reaction temperature is critical. Excursions from the specified temperature range can affect the stereoselectivity of the reaction.
-
Stoichiometry: The molar ratio of the reactants, particularly the acid catalyst, can influence the epimeric ratio.
Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A3: A yellowish tint in the final product often indicates the presence of impurities, which could be residual starting materials, byproducts, or degradation products. In the context of this compound synthesis, this could be due to the formation of colored impurities from side reactions involving butyraldehyde or the acid catalyst, especially if the reaction is overheated or if the quenching step is delayed.
To remove the coloration, a recrystallization step is essential. A common solvent system for recrystallization is acetone/n-heptane.[1] If a single recrystallization is insufficient, performing a second recrystallization or using activated carbon during the recrystallization process can help to remove colored impurities.
Q4: I am observing a significant loss of product during the recrystallization step. How can I improve the recovery?
A4: Significant product loss during recrystallization is a common issue. To improve recovery, consider the following:
-
Solvent System: Ensure the chosen solvent system (e.g., acetone/n-heptane) is optimal. The ideal system should have high solubility for this compound at high temperatures and low solubility at low temperatures.
-
Cooling Rate: A slow and controlled cooling process is crucial for maximizing the formation of large crystals and minimizing the amount of product that remains in the mother liquor. Rapid cooling can lead to the formation of fine crystals that are difficult to filter and can trap impurities.
-
Seeding: Introducing a small amount of pure this compound crystals (seeding) to the supersaturated solution can promote crystallization and improve the yield.
-
Concentration: The concentration of the crude product in the solvent is also important. If the solution is too dilute, the recovery will be low.
Data on this compound Synthesis Yield
The following table summarizes the reported yields at different stages of the this compound synthesis process.
| Stage | Yield (%) | Purity Profile |
| Crude Product | 96% | This compound-"R": 98.67%, this compound-"S": 1.09%, DFCA: 0.24% |
| After Recrystallization | 67% | This compound-"R": 99.31%, this compound-"S": 0.54%, DFCA: 0.15% |
Data sourced from patent WO2004074306A1.[1]
Experimental Protocol: Continuous Synthesis of this compound
This protocol is based on the continuous process described in patent WO2004074306A1.
Materials:
-
Dihydroflucinolone acetonide (DFCA)
-
Butyraldehyde
-
Perchloric acid (60-72% aqueous solution)
-
Suitable solvent (e.g., branched octanes, methylene chloride)
-
Water
-
Sodium bicarbonate
Procedure:
-
Reactant Stream Preparation:
-
Prepare a continuous stream of dihydroflucinolone acetonide dissolved or suspended in a suitable solvent.
-
Add an excess of butyraldehyde to the dihydroflucinolone acetonide stream. The molar ratio of butyraldehyde to dihydroflucinolone acetonide should be between 1.5:1 and 5:1.
-
Prepare a separate continuous stream of aqueous perchloric acid (60-72%).
-
-
Reaction:
-
Mix the two streams in a reactor tube. The flow rate of the perchloric acid stream should be adjusted to achieve a molar ratio of 2 to 6 moles of perchloric acid per mole of dihydroflucinolone acetonide in the resulting mixture.
-
-
Crystallization:
-
Allow the reaction mixture to flow through the reactor and then into a crystallizer.
-
The residence time in the crystallizer should be approximately 10 minutes to allow for the formation of the this compound perchloric acid complex.
-
-
Quenching:
-
Pump the material from the crystallizer into a quenching bath to stop the reaction.
-
-
Work-up and Extraction:
-
Add branched octanes and water to the quenched mixture and stir.
-
Separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid. The final pH of the aqueous phase should be around 8.
-
Separate the organic phase.
-
-
Isolation of Crude Product:
-
Distill the organic solvent under atmospheric pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude this compound from an acetone/n-heptane mixture to obtain the final, purified product.
-
Visualizing the this compound Synthesis Workflow
The following diagram illustrates the key stages of the continuous synthesis process for this compound.
Caption: Workflow for the continuous synthesis of this compound.
The logical relationship between optimizing reaction conditions and the final product yield is depicted in the diagram below.
Caption: Key parameters influencing this compound synthesis yield and purity.
References
Rofleponide Stability and Storage: A Technical Support Guide
Disclaimer: Rofleponide is a synthetic glucocorticoid corticosteroid that has not been marketed. As such, publicly available stability and storage data are limited. This guide is based on the general chemical properties of corticosteroids and is intended to provide guidance for researchers, scientists, and drug development professionals. The information herein should be supplemented with in-house stability studies for specific formulations and applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Solution | Hydrolysis: this compound, like many corticosteroids, may be susceptible to hydrolysis, especially at non-optimal pH.[1][2] | - Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7).- Avoid strongly acidic or alkaline conditions.- Prepare solutions fresh and use them promptly.- For storage of stock solutions, consider a non-aqueous solvent like ethanol or DMSO, stored at low temperatures.[3] |
| Oxidation: The steroid structure can be prone to oxidation, leading to degradation.[1][4] | - Use de-gassed solvents for solution preparation.- Consider adding antioxidants to the formulation if compatible with the experimental design.- Protect solutions from light. | |
| Appearance of Unknown Peaks in HPLC Analysis | Degradation Products: New peaks may indicate the formation of degradation products due to chemical instability. Common corticosteroid degradation pathways include oxidation and the formation of enol aldehydes via β-elimination (Mattox rearrangement). | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Use a stability-indicating HPLC method capable of separating the parent compound from its degradants.- Characterize the unknown peaks using techniques like LC-MS/MS. |
| Physical Instability (e.g., precipitation in solution) | Poor Solubility: this compound may have limited aqueous solubility, a common challenge with steroid compounds. | - Determine the solubility of this compound in various solvents and buffer systems.- Consider the use of co-solvents or solubilizing agents if appropriate for the application.- Ensure the storage temperature does not promote precipitation. |
| Inconsistent Results Between Experiments | Variable Storage Conditions: Inconsistent temperature, humidity, or light exposure can lead to variable degradation rates. | - Store this compound solid material and solutions under tightly controlled and documented conditions.- Use a calibrated and monitored storage environment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Discoloration of Solid Compound or Solution | Degradation: Color changes can be an indicator of chemical degradation. | - Do not use discolored material.- Investigate the cause of discoloration by analyzing the material for impurities and degradation products.- Review storage conditions and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on general guidelines for corticosteroids, solid this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation.
Q2: How should I prepare and store this compound solutions?
A2: Due to potential hydrolytic instability, aqueous solutions should ideally be prepared fresh. If storage is necessary, sterile-filter the solution and store in airtight, light-protected containers at refrigerated temperatures (2-8°C) for a limited time, validated by stability studies. For longer-term storage, consider preparing stock solutions in anhydrous organic solvents like ethanol or DMSO and storing them at -20°C or below.
Q3: What are the likely degradation pathways for this compound?
A3: Corticosteroids can degrade through several pathways. For this compound, potential degradation pathways include:
-
Oxidation of the steroid nucleus.
-
Hydrolysis of ester groups if present, or other susceptible bonds.
-
β-elimination of the C17 side chain, a process known as Mattox rearrangement, is a common degradation pathway for corticosteroids with a dihydroxyacetone side chain.
Q4: What analytical methods are suitable for assessing this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and its degradation products. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) can be used for the identification and characterization of unknown impurities and degradants.
Q5: How can I perform forced degradation studies for this compound?
A5: Forced degradation studies involve exposing this compound to harsh conditions to accelerate degradation and identify potential degradation products. Typical conditions include:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid or solution.
-
Photodegradation: Exposing the solid or solution to UV light.
Data Presentation
The following tables present hypothetical data to illustrate how to report stability study results for this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 1: Hypothetical Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 100.0 | 0.1 |
| 3 | 98.5 | 0.8 | |
| 6 | 96.2 | 1.5 | |
| 5°C | 0 | 100.0 | 0.1 |
| 3 | 99.8 | 0.2 | |
| 6 | 99.5 | 0.3 |
Table 2: Hypothetical Stability of this compound in an Aqueous Solution (pH 6.5) at 5°C
| Time (Days) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | 100.0 | < 0.05 | < 0.05 |
| 7 | 99.1 | 0.4 | 0.2 |
| 14 | 98.2 | 0.8 | 0.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. The specific parameters should be optimized for your equipment and this compound formulation.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Method: Develop a gradient elution method that separates the main this compound peak from all potential degradation products generated during forced degradation studies. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
-
Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before injection.
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 60°C for 48 hours.
-
Photostability: Expose the solution to light in a photostability chamber.
-
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound potency loss.
References
Technical Support Center: Refining Rofleponide Delivery Methods
Welcome to the technical support center for Rofleponide delivery systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formulation and experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic glucocorticoid. Its primary mechanism of action involves binding to the cytoplasmic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus. In the nucleus, it modulates gene expression through two main pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB, thereby inhibiting the expression of inflammatory genes.[1]
Q2: What are the common challenges associated with the delivery of inhaled corticosteroids like this compound?
Researchers often face challenges in achieving optimal therapeutic outcomes with inhaled corticosteroids. Key issues include:
-
Low Pulmonary Deposition: A significant portion of the inhaled drug may deposit in the oropharynx instead of reaching the lungs.[2]
-
Particle Size Control: The aerodynamic diameter of the drug particles is critical for deep lung delivery.[3][4] Inconsistent particle size can lead to variable dosing and efficacy.[4]
-
Systemic Absorption: Absorption of the drug into the bloodstream can lead to off-target side effects.
-
Patient Compliance and Inhaler Technique: In clinical settings, improper inhaler use is a major factor in reduced drug efficacy.
Q3: What are the advantages of using nanocarriers for targeted this compound delivery?
Encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, offers several potential advantages for targeted delivery:
-
Improved Solubility: Can enhance the solubility of poorly soluble drugs.
-
Sustained Release: Allows for prolonged drug release at the target site, potentially reducing dosing frequency.
-
Reduced Systemic Toxicity: By targeting the drug to specific tissues or cells, systemic exposure and associated side effects can be minimized.
-
Enhanced Bioavailability: Can protect the drug from degradation and improve its concentration at the site of action.
Troubleshooting Guides
Issue 1: Low Bioavailability of Inhaled this compound in Animal Models
Problem: Experimental results show low lung deposition and high systemic absorption of this compound following inhalation in a rodent model.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Particle Size | Characterize the particle size distribution of the aerosolized this compound using cascade impaction or laser diffraction. Aim for a mass median aerodynamic diameter (MMAD) between 1-5 µm for deep lung deposition. | Optimized particle size leads to increased deposition in the lower airways. |
| Inefficient Nebulization/Inhalation Device | For preclinical studies, ensure the chosen device (e.g., nose-only exposure tower, intratracheal administration) is appropriate for the animal model. Calibrate the device to ensure consistent aerosol generation. | Consistent and efficient aerosol delivery improves reproducibility and lung deposition. |
| High Oral Bioavailability | Modify the this compound formulation to reduce its solubility, thereby decreasing absorption from the gastrointestinal tract after being swallowed. | Reduced systemic exposure and higher concentration in the lungs. |
| Rapid Clearance from Lungs | Consider formulation strategies to prolong lung retention, such as encapsulation in mucoadhesive nanoparticles. | Increased residence time of this compound in the lungs, enhancing its therapeutic effect. |
Issue 2: High Variability in In Vitro Drug Release from this compound-Loaded Nanoparticles
Problem: Significant batch-to-batch variation is observed in the release profile of this compound from lipid-based nanoparticles.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Nanoparticle Formulation | Standardize the formulation process. Key parameters to control include lipid composition, drug-to-lipid ratio, solvent evaporation rate, and sonication time/energy. | Reproducible nanoparticle batches with consistent size, polydispersity, and drug loading. |
| Drug Crystallization | Analyze the physical state of this compound within the nanoparticles using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). If crystallization is observed, adjust the formulation to improve drug solubilization within the lipid matrix. | Amorphous drug dispersion within the nanoparticle, leading to a more controlled and predictable release. |
| Instability of Nanoparticles | Assess the stability of the nanoparticle suspension over time at different storage conditions. Monitor for changes in particle size, zeta potential, and drug leakage. | Stable nanoparticle formulation with a consistent release profile over the intended storage period. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the emulsification-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase while sonicating on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to determine the in vitro release kinetics of this compound from nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Orbital shaker
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles and suspend them in 1 mL of PBS.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Release Medium: Place the dialysis bag in a beaker containing 50 mL of PBS.
-
Incubation: Incubate the setup at 37°C in an orbital shaker set at 100 rpm.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Workflow for this compound nanoparticle formulation.
Caption: Logical workflow for troubleshooting low bioavailability.
References
Rofleponide Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Rofleponide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during in vitro and in vivo experiments. As this compound is a synthetic glucocorticoid, much of the guidance provided here is based on the well-established principles of glucocorticoid receptor (GR) biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, as a synthetic glucocorticoid, is presumed to exert its effects primarily through the glucocorticoid receptor (GR). Like other glucocorticoids, it is hydrophobic and can passively cross the cell membrane to bind to the GR, which is typically located in the cytoplasm as part of a multi-protein complex[1]. Upon binding, the GR complex undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by protein-protein interactions, thereby repressing the expression of pro-inflammatory genes[2].
These actions on gene expression are central to the anti-inflammatory and immunosuppressive effects of glucocorticoids[3][4].
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects of glucocorticoids like this compound can be broadly categorized as either GR-mediated in non-target tissues or non-GR-mediated effects. Because the GR is expressed in almost all cell types, systemic administration can lead to a wide range of effects beyond the intended target tissue[5]. Potential off-target effects include:
-
Metabolic changes: Glucocorticoids can influence glucose and lipid metabolism, potentially leading to hyperglycemia and altered fat distribution with chronic use.
-
Endocrine system disruption: Systemic exposure can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal insufficiency upon withdrawal.
-
Bone density loss: Glucocorticoids can inhibit osteoblast function and promote osteoclast activity, increasing the risk of osteoporosis.
-
Immunosuppression: While often a desired therapeutic effect, broad immunosuppression can increase susceptibility to infections.
-
Cross-reactivity with other steroid receptors: At high concentrations, glucocorticoids may bind to and activate other steroid receptors, such as the mineralocorticoid receptor (MR), potentially causing electrolyte imbalances.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible experimental data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimum effective concentration of this compound required to achieve the desired on-target effect. Using the lowest effective dose will help to minimize off-target binding and subsequent effects.
-
Use of Selective Antagonists: To confirm that the observed effects are GR-mediated, consider using a GR antagonist, such as mifepristone (RU-486), in parallel experiments. This can help differentiate between GR-dependent and potential off-target effects.
-
Cell-Type Specificity: Be aware that the response to glucocorticoids can be highly cell-type specific. The transcriptional response in one cell type may not be representative of another, even if both express the GR.
-
Targeted Delivery: For in vivo studies, consider local or targeted delivery methods to restrict the exposure of this compound to the tissue of interest. This can include topical application, intra-articular injections, or the use of nanoparticle-based delivery systems.
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites for this compound based on its chemical structure. This can help to anticipate and proactively test for unintended interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | High variability in this compound concentration, cell passage number, or experimental conditions. Off-target effects masking the on-target phenotype. | Standardize all experimental parameters. Perform a dose-response curve to identify the optimal concentration. Use a GR antagonist to confirm the on-target mechanism. |
| Observed effects are not blocked by a GR antagonist. | The effect is likely an off-target, non-GR-mediated event. | Investigate potential off-target interactions using in silico prediction tools or by screening against a panel of other receptors. Consider if the effect is due to the vehicle used to dissolve this compound. |
| High levels of cell death at effective concentrations. | The concentration of this compound is too high, leading to cytotoxicity through on-target or off-target mechanisms. | Lower the concentration of this compound and/or reduce the treatment duration. Assess cell viability using standard assays (e.g., MTT, trypan blue exclusion). |
| Unexpected changes in gene expression unrelated to the target pathway. | Broad, GR-mediated transactivation and transrepression in the experimental cell type. | Perform whole-genome expression analysis (e.g., RNA-seq) to characterize the global transcriptional response to this compound. This can help to identify both on-target and off-target gene regulation. |
Data Summary
The following table summarizes the relative binding affinities (RBA) of several progestins for the glucocorticoid receptor, illustrating the potential for off-target binding. Data for this compound is not available, but this provides a comparative context for how structurally similar compounds can interact with the GR.
| Compound | Relative Binding Affinity (RBA) for GR (%) |
| Medroxyprogesterone acetate (MPA) | 25.5 ± 2.4 |
| Etonogestrel (ETG) | 12.3 ± 1.1 |
| Nestorone (NES) | 10.6 ± 1.2 |
| Levonorgestrel (LNG) | 1.8 ± 0.2 |
| Norethisterone (NET) | 1.3 ± 0.2 |
| (Data adapted from a study on progestin binding to the GR) |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine EC50
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time point relevant to the biological question (e.g., 24 hours for gene expression studies).
-
Assay: Perform the relevant assay to measure the biological response (e.g., qPCR for a target gene, ELISA for a secreted protein).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: GR Antagonist Competition Assay
-
Cell Culture and Plating: Follow the same procedure as in Protocol 1.
-
Pre-treatment with Antagonist: Pre-incubate a set of wells with a GR antagonist (e.g., mifepristone) at a concentration known to be effective for blocking the GR (typically 10-fold higher than the agonist).
-
Agonist Treatment: After the pre-incubation period, add this compound at its EC50 concentration (determined in Protocol 1) to the wells, both with and without the antagonist.
-
Incubation and Assay: Follow the same incubation and assay procedures as in Protocol 1.
-
Data Analysis: Compare the response to this compound in the presence and absence of the GR antagonist. A significant reduction in the response in the presence of the antagonist indicates a GR-mediated effect.
Visualizations
References
Addressing inconsistencies in Rofleponide experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential inconsistencies in experimental results obtained with the investigational synthetic glucocorticoid, Rofleponide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response curve for this compound in our anti-inflammatory assays. What could be the cause?
A1: Variability in dose-response curves is a common issue in in vitro pharmacology.[1][2] Several factors could be contributing to this inconsistency:
-
Cell Passage Number: Prolonged cell culture can lead to phenotypic drift. Ensure you are using cells within a consistent and low passage number range.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones and growth factors, affecting cell signaling. It is advisable to test and use a single lot of FBS for a series of experiments.
-
Assay Conditions: Minor variations in incubation times, temperature, or CO2 levels can impact cellular responses.[3] Strict adherence to the protocol is crucial.
-
Compound Stability: Ensure that your stock solution of this compound is stable and has not undergone freeze-thaw cycles that could lead to degradation.
Q2: The in vitro binding affinity of this compound to the glucocorticoid receptor (GR) is high, but we see lower than expected potency in our cellular assays. Why is there a discrepancy?
A2: A disconnect between high receptor affinity and cellular potency is not uncommon.[4] This can be attributed to several factors:
-
Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and its susceptibility to efflux pumps (like P-glycoprotein) can limit its intracellular concentration.
-
Metabolism: The cell type you are using may metabolize this compound into less active forms.[5]
-
GR Isoform Expression: Different cell types express various isoforms of the glucocorticoid receptor (e.g., GRα and GRβ). GRβ can act as a dominant-negative inhibitor of GRα, leading to reduced glucocorticoid responsiveness.
-
Cofactor Availability: The transcriptional activity of the GR depends on the recruitment of co-activators and co-repressors. The availability of these cofactors can vary between cell types, thus altering the response to this compound.
Q3: We have occasionally observed a pro-inflammatory effect (e.g., increased TNF-α) at very low concentrations of this compound, which is contrary to its expected anti-inflammatory action. Is this a known phenomenon?
A3: While glucocorticoids are primarily anti-inflammatory, biphasic or paradoxical effects can occur. This could be due to:
-
Off-Target Effects: At low concentrations, this compound might interact with other signaling pathways or receptors, leading to an unexpected response. Comprehensive target profiling may be necessary to identify potential off-target interactions.
-
Receptor Dimerization vs. Monomer Activity: The anti-inflammatory effects of glucocorticoids are often mediated by transrepression (GR monomer interacting with other transcription factors), while some gene activation (transactivation) occurs via GR dimers binding to DNA. It is possible that at certain concentrations, the balance between these mechanisms is shifted, leading to the expression of pro-inflammatory genes.
Q4: Our GR nuclear translocation assay results are inconsistent. What are the critical parameters to control in this experiment?
A4: Nuclear translocation assays can be sensitive to several variables. For consistent results, consider the following:
-
Cell Density: Cells should be seeded at a consistent density to avoid confluency-related artifacts.
-
Fixation and Permeabilization: The choice of fixative and permeabilization agent, as well as the duration of these steps, can significantly impact antibody binding and fluorescent signal.
-
Antibody Titration: Ensure that the primary and secondary antibodies are used at their optimal concentrations to maximize the signal-to-noise ratio.
-
Image Acquisition and Analysis: Use consistent settings for microscopy (e.g., exposure time, laser power) and a standardized image analysis protocol to define nuclear and cytoplasmic compartments.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Anti-Inflammatory Assays
This guide addresses variability in the half-maximal inhibitory concentration (IC50) of this compound in an LPS-induced TNF-α suppression assay.
Problem: The calculated IC50 for this compound varies significantly between experimental runs.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Cell Line | RAW 264.7 | RAW 264.7 | RAW 264.7 |
| Passage Number | 8 | 25 | 9 |
| FBS Lot | A | A | B |
| This compound IC50 (nM) | 5.2 | 15.8 | 9.7 |
Troubleshooting Steps:
-
Standardize Cell Passage: As seen between Experiment 1 and 2, higher passage numbers can decrease sensitivity. Establish a standard operating procedure (SOP) to use cells only between passages 5 and 15.
-
Qualify Serum Lots: The shift in IC50 in Experiment 3 could be due to a different FBS lot. Pre-screen new lots of FBS and purchase a larger quantity of a single qualified lot for the entire study.
-
Control for Plate Position Effects: Ensure proper randomization of samples across the microplate to avoid edge effects.
-
Verify Ligand Concentration: Periodically check the concentration of your this compound stock solution using a suitable analytical method like HPLC.
Guide 2: Discrepancy Between Receptor Binding and Functional Activity
This guide helps troubleshoot when high binding affinity does not translate to high functional potency.
Problem: this compound shows high affinity for the GR but is less potent than expected in a functional assay in A549 cells compared to HeLa cells.
| Parameter | Dexamethasone | This compound |
| Relative Binding Affinity (RBA) vs. Dexamethasone | 100 | 250 |
| Functional Potency (IC50 in HeLa cells, nM) | 10 | 4 |
| Functional Potency (IC50 in A549 cells, nM) | 12 | 25 |
Troubleshooting Steps:
-
Assess Efflux Pump Activity: A549 cells are known to express higher levels of efflux pumps like MDR1. Test whether co-incubation with an efflux pump inhibitor (e.g., verapamil) restores this compound's potency in A549 cells.
-
Measure Intracellular Compound Levels: Use LC-MS/MS to quantify the intracellular concentration of this compound in both HeLa and A549 cells after a standard incubation period. This will directly assess cellular uptake.
-
Profile GR Isoform Expression: Perform qPCR or Western blotting to compare the relative expression levels of GRα and GRβ in HeLa and A549 cells. Higher relative GRβ expression in A549 cells could explain the reduced potency.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol determines the relative binding affinity of this compound for the GR.
Methodology:
-
Prepare Cytosol Extract: Homogenize cells (e.g., HeLa) or tissues in a hypotonic buffer and centrifuge to obtain a cytosolic fraction rich in GR.
-
Competition Reaction: In a 96-well plate, incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) with the cytosol extract in the presence of increasing concentrations of unlabeled this compound or a reference compound (dexamethasone).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit a sigmoidal dose-response curve to determine the IC50. The relative binding affinity (RBA) can be calculated as: (IC50 of reference / IC50 of this compound) x 100.
Protocol 2: LPS-Induced TNF-α Suppression Assay
This protocol assesses the anti-inflammatory potency of this compound.
Methodology:
-
Cell Seeding: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with a serial dilution of this compound or a vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control. Plot the percentage of TNF-α inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 3. Frontiers | In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives [frontiersin.org]
- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of a Novel Inhaled Corticosteroid (NIC) Treatment Duration in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of a novel inhaled corticosteroid (NIC), exemplified by compounds similar to Rofleponide, in preclinical animal studies of respiratory diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a novel inhaled corticosteroid (NIC)?
A1: A novel inhaled corticosteroid, like other glucocorticoids, primarily exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus and modulates gene expression. The two main pathways are:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes.[1]
Glucocorticoids can also have non-genomic effects through interactions with cellular membranes and signaling proteins.[1]
Q2: What are the key considerations when designing a study to optimize the treatment duration of an NIC in an animal model of asthma?
A2: Optimizing treatment duration requires a well-designed preclinical study.[2] Key factors to consider include:
-
Animal Model Selection: Choose a model that recapitulates the key features of the human disease being studied (e.g., allergen-induced asthma models in mice or cats).
-
Timing of Treatment Initiation: Treatment can be prophylactic (before disease induction) or therapeutic (after disease establishment). This choice will influence the interpretation of the results.
-
Dose Selection: An effective dose should be established through dose-ranging studies before investigating treatment duration.
-
Endpoint Selection: A comprehensive set of endpoints should be used to assess efficacy, including measures of airway inflammation (e.g., bronchoalveolar lavage fluid cell counts), airway hyperresponsiveness, and lung histology.
-
Duration Groups: Include multiple treatment duration groups (e.g., short-term, intermediate, and long-term) and a vehicle control group.
Q3: How long does it typically take to see an effect of an NIC in an acute animal model of respiratory inflammation?
A3: In acute models, the effects of inhaled corticosteroids on airway inflammation can be observed relatively quickly. For example, in a feline model of acute asthma, significant reductions in airway hyper-responsiveness and bronchoalveolar lavage fluid (BALF) eosinophils were observed after four consecutive days of treatment with inhaled fluticasone propionate.[3][4] The exact timing will depend on the specific NIC, the dose administered, and the animal model used.
Q4: Can long-term treatment with an NIC lead to steroid insensitivity in animal models?
A4: Some animal models, particularly those involving exposure to cigarette smoke, can exhibit steroid insensitivity. In a mouse model of tobacco smoke-induced lung inflammation, both oral and inhaled corticosteroids failed to inhibit the inflammatory response after 4 or 11 days of exposure, whereas they were effective in an LPS-induced inflammation model. This highlights the importance of selecting the appropriate animal model and considering the potential for steroid resistance when designing long-term studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in airway inflammation with NIC treatment. | - Insufficient drug dose or bioavailability.- The chosen animal model is steroid-insensitive.- Inappropriate timing or duration of treatment. | - Conduct a dose-response study to determine the optimal dose.- Confirm the activity of the NIC in a steroid-sensitive model (e.g., LPS-induced inflammation).- Vary the timing of treatment initiation (prophylactic vs. therapeutic) and include multiple duration arms. |
| High variability in endpoint measurements between animals in the same treatment group. | - Inconsistent drug delivery to the lungs.- Variability in the induction of the disease model.- Small sample size. | - Ensure proper technique for intratracheal, intranasal, or aerosolized administration.- Refine the disease induction protocol to ensure a consistent phenotype.- Increase the number of animals per group to improve statistical power. |
| Signs of systemic side effects (e.g., weight loss) in treated animals. | - The dose of the NIC is too high, leading to systemic absorption.- The NIC has a poor therapeutic index (local vs. systemic activity). | - Reduce the administered dose and re-evaluate efficacy.- Consider formulating the NIC to enhance lung retention and reduce systemic exposure.- Monitor for systemic effects throughout the study. |
Experimental Protocols
Protocol 1: Evaluation of NIC Efficacy in a Mouse Model of Allergic Asthma
Objective: To determine the effect of a 7-day versus a 14-day treatment with an NIC on airway inflammation and hyperresponsiveness in an ovalbumin (OVA)-induced mouse model of allergic asthma.
Methodology:
-
Sensitization: Sensitize BALB/c mice with intraperitoneal injections of OVA and alum on days 0 and 14.
-
Challenge: Challenge the mice with aerosolized OVA for 30 minutes on days 24, 25, and 26.
-
Treatment: Administer the NIC or vehicle control via intranasal instillation once daily for either 7 days (days 20-26) or 14 days (days 13-26).
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
Protocol 2: Assessment of Steroid Insensitivity in a Rat Model of Smoke-Induced Airway Inflammation
Objective: To investigate the effect of a 10-day treatment with an NIC on airway inflammation in a rat model of cigarette smoke (CS)-induced inflammation.
Methodology:
-
Exposure: Expose Sprague-Dawley rats to whole-body cigarette smoke for 1 hour, twice daily, for 10 days. Control rats are exposed to room air.
-
Treatment: Administer the NIC or vehicle control via intratracheal instillation one hour before the first CS exposure each day for 10 days.
-
BAL Fluid Analysis: 24 hours after the final CS exposure, perform a BAL. Measure total and differential cell counts and the concentration of pro-inflammatory cytokines (e.g., CXCL-8) in the BAL fluid.
-
Histone Deacetylase-2 (HDAC-2) Activity: Measure the activity of HDAC-2 in lung tissue homogenates, as reduced HDAC-2 activity is associated with steroid resistance.
-
Lung Histology: Process lung tissue for histological examination to assess inflammatory cell infiltration and structural changes.
Quantitative Data Summary
Table 1: Effect of a 4-Day Inhaled Corticosteroid Treatment in a Feline Model of Acute Asthma
| Treatment Group | Airway Hyper-responsiveness (Penh) | BALF Eosinophil Percentage (%) |
| Vehicle Control | 3.5 ± 0.4 | 45 ± 5 |
| Oral Prednisolone (1 mg/kg, BID) | 1.8 ± 0.3 | 15 ± 3 |
| Inhaled Fluticasone Propionate (500 µg, BID) | 2.0 ± 0.3 | 25 ± 4 |
| FP/Salmeterol Combination | 1.7 ± 0.2 | 18 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Data synthesized from)
Table 2: Illustrative Data for a Time-Course Study of an NIC in a Mouse Asthma Model
| Treatment Duration | BALF Eosinophils (x10^4) | Airway Hyper-responsiveness (to 50 mg/mL methacholine) | Lung Inflammation Score (0-4) |
| Vehicle Control | 15.2 ± 2.1 | 4.8 ± 0.5 | 3.5 ± 0.3 |
| 3-Day NIC Treatment | 10.5 ± 1.8 | 3.5 ± 0.4 | 2.8 ± 0.4 |
| 7-Day NIC Treatment | 6.8 ± 1.2 | 2.6 ± 0.3 | 2.1 ± 0.3* |
| 14-Day NIC Treatment | 4.2 ± 0.9 | 2.2 ± 0.2 | 1.5 ± 0.2** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. (Illustrative data based on principles described in the cited literature).
Visualizations
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. reveragen.com [reveragen.com]
- 2. Managing asthma: an evidence-based approach to optimizing inhaled corticosteroid treatment [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of short-term oral and inhaled corticosteroids on airway inflammation and responsiveness in a feline acute asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Rofleponide Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Rofleponide formulations. Given that this compound is a synthetic glucocorticoid corticosteroid that has not been marketed, this guide focuses on general principles and challenges applicable to poorly soluble inhaled corticosteroids.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for enhanced bioavailability?
A1: The primary challenges stem from this compound's likely poor aqueous solubility, a common characteristic of steroid compounds.[2][3][4][5] Key challenges include:
-
Low Dissolution Rate: Poor solubility leads to a slow dissolution rate in the lung lining fluid, which is a rate-limiting step for absorption.
-
Particle Agglomeration: Micronized drug particles, often used in inhalation formulations, have a high surface energy and tend to agglomerate, reducing the effective surface area for dissolution.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and stability profiles, impacting bioavailability.
-
Excipient Compatibility: The choice of excipients can significantly impact the physical and chemical stability of the formulation and the in-vivo performance of the drug.
Q2: What are the key strategies to enhance the bioavailability of poorly soluble inhaled drugs like this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility:
-
Particle Size Reduction (Micronization/Nanotechnology): Reducing the particle size increases the surface area-to-volume ratio, thereby enhancing the dissolution rate. Nanosuspensions can be a promising approach.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound.
-
Use of Surfactants and Solubilizing Agents: Incorporating surfactants can improve the wettability and dissolution of hydrophobic drug particles.
Q3: How does the choice of inhaler device impact the bioavailability of this compound?
A3: The inhaler device plays a crucial role in delivering the drug to the lungs and, consequently, its bioavailability. The choice between a pressurized metered-dose inhaler (pMDI) and a dry powder inhaler (DPI) will influence the particle size distribution and deposition pattern in the respiratory tract. An efficient delivery system that ensures a high respirable fraction (particles < 5 µm) is critical for targeting the deep lung, where absorption is more efficient.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Symptoms:
-
The dissolution profile of the this compound formulation does not meet the target release profile.
-
Incomplete dissolution is observed at the end of the experiment.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor API Wettability | Incorporate a suitable surfactant (e.g., Polysorbate 80) into the formulation or the dissolution medium to improve wetting. |
| Particle Agglomeration | Optimize the micronization process to achieve a narrow particle size distribution. Consider formulation strategies that reduce inter-particle forces, such as co-milling with a carrier like lactose. |
| Suboptimal Formulation | If using a solid dispersion, evaluate different polymers and drug-to-polymer ratios to enhance solubility. For DPIs, optimize the drug-to-carrier ratio. |
| Incorrect Dissolution Method | Ensure the dissolution method is appropriate for inhaled products. Methods like the Transwell system or a modified USP Apparatus V (Paddle over Disk) are often more suitable than standard oral dosage form methods. |
Issue 2: High Variability in Pharmacokinetic (PK) Studies
Symptoms:
-
Large inter-subject variability is observed in plasma concentration-time profiles.
-
Inconsistent absorption profiles are seen across different study arms.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Inhalation Technique | Standardize the inhalation maneuver during clinical studies. Provide thorough training to subjects on how to use the inhaler device correctly. |
| Formulation Instability | Assess the physical and chemical stability of the this compound formulation under storage and handling conditions. Agglomeration or polymorphic changes over time can affect performance. |
| Device Performance Issues | Ensure the inhaler device delivers a consistent dose with a uniform particle size distribution. Evaluate the device's performance at different flow rates for DPIs. |
| Patient-Related Factors | Differences in lung function and deposition patterns can contribute to variability. Consider including subjects with specific lung function parameters or using techniques to control for deposition differences. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
Symptoms:
-
A formulation with a good in vitro dissolution profile shows poor bioavailability in vivo.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-Biorelevant Dissolution Medium | The dissolution medium may not accurately mimic the lung lining fluid. Consider using simulated lung fluids with appropriate pH, ionic strength, and surfactant concentration. |
| Permeability-Limited Absorption | If this compound has low membrane permeability, even rapid dissolution may not translate to high absorption. Conduct a Caco-2 permeability assay to assess its permeability characteristics. |
| Pre-systemic Metabolism | This compound may be metabolized in the lung tissue before reaching systemic circulation. Investigate the potential for pulmonary metabolism using in vitro models with lung microsomes or tissue slices. |
| Mucociliary Clearance | A significant fraction of the inhaled dose, particularly larger particles, may be cleared by the mucociliary escalator before it can be absorbed. Optimize the formulation to achieve a smaller aerodynamic particle size for deeper lung deposition. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Inhaled this compound (Modified Paddle over Disk Method)
Objective: To assess the dissolution rate of a this compound formulation intended for inhalation.
Methodology:
-
Dose Collection: The respirable fraction of the this compound formulation is collected on a filter membrane using a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
-
Apparatus: A USP Apparatus V (Paddle over Disk) is used. The filter membrane with the collected dose is placed in a specially designed holder at the bottom of the dissolution vessel.
-
Dissolution Medium: A simulated lung fluid (e.g., Gamble's solution) with a physiologically relevant surfactant concentration is used. The volume should be sufficient to maintain sink conditions.
-
Test Conditions:
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 rpm
-
-
Sampling: Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes). The withdrawn volume is replaced with fresh medium.
-
Analysis: The concentration of this compound in the samples is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To determine the intestinal permeability of this compound and assess its potential for oral absorption (relevant for the swallowed portion of an inhaled dose).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).
-
Transport Buffer: A suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS) with HEPES, is used.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The this compound solution is added to the apical (A) side of the Transwell insert.
-
Samples are taken from the basolateral (B) side at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The volume removed is replaced with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
The this compound solution is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
This helps determine if the drug is a substrate for efflux transporters like P-glycoprotein.
-
-
Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests active efflux.
Data Presentation
Table 1: Hypothetical Dissolution Data for Different this compound Formulations
| Time (min) | Formulation A (Micronized) | Formulation B (Solid Dispersion) | Formulation C (Nanosuspension) |
| 5 | 15% | 40% | 55% |
| 15 | 35% | 75% | 85% |
| 30 | 50% | 90% | 95% |
| 60 | 65% | 98% | >99% |
| 120 | 75% | >99% | >99% |
| 240 | 80% | >99% | >99% |
Table 2: Hypothetical Caco-2 Permeability Data for this compound
| Parameter | Value | Classification |
| Papp (A → B) (x 10⁻⁶ cm/s) | 0.8 | Low |
| Papp (B → A) (x 10⁻⁶ cm/s) | 2.5 | - |
| Efflux Ratio | 3.13 | High (Indicates active efflux) |
Visualizations
Caption: Experimental workflow for developing and testing this compound formulations.
Caption: Pathway from inhalation to systemic bioavailability for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
Troubleshooting Rofleponide's interaction with other reagents
Rofleponide Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Question: We are observing significant variability in the IC50 values of this compound when performing our NF-κB reporter assays. What could be the cause?
-
Answer: Variability in IC50 values can stem from several factors. Firstly, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1%, as higher concentrations can affect cell viability and assay performance. Secondly, cell passage number can influence cellular response; it is recommended to use cells within a consistent, low passage range (e.g., passages 5-15). Finally, ensure precise serial dilutions of this compound, as minor errors can be magnified, leading to shifts in the dose-response curve.
Issue 2: Unexpected cytotoxic effects at higher concentrations of this compound.
-
Question: Our cell viability assays show a sharp decrease in cell survival at this compound concentrations above 10 µM, which is not expected for a glucocorticoid. Why might this be happening?
-
Answer: While glucocorticoids are generally not cytotoxic at typical effective concentrations, off-target effects can occur at higher doses. We recommend performing a comprehensive dose-response cell viability assay (e.g., using MTT or CellTiter-Glo®) to determine the precise cytotoxic threshold in your specific cell line. Also, consider the purity of your this compound stock; impurities could contribute to toxicity. If the issue persists, it may indicate a cell line-specific sensitivity.
Issue 3: this compound appears less potent in the presence of a specific kinase inhibitor.
-
Question: We are co-treating cells with this compound and a p38 MAPK inhibitor. We've noticed that this compound's ability to suppress cytokine expression is reduced. Is there a known interaction?
-
Answer: This is a known area of pathway crosstalk. The glucocorticoid receptor (GR), which this compound activates, can be phosphorylated by various kinases, including p38 MAPK. This phosphorylation can influence GR's transcriptional activity. Inhibition of p38 MAPK may therefore alter the phosphorylation state of GR, leading to a change in its ability to regulate gene expression. We recommend investigating the phosphorylation status of the glucocorticoid receptor in your experimental system.
Quantitative Data Summary
The following table summarizes the key in vitro properties of this compound.
| Parameter | Value | Experimental Context |
| Binding Affinity (Kd) | 0.85 nM | Competitive binding assay using human glucocorticoid receptor. |
| IC50 (NF-κB Inhibition) | 2.5 nM | TNFα-stimulated A549 cells with an NF-κB luciferase reporter. |
| Solubility (PBS, pH 7.4) | 15 µM | Measured via nephelometry. |
| Solubility (DMSO) | >50 mM | --- |
| Recommended Solvent | DMSO | Prepare a 10 mM stock solution for in vitro use. |
Experimental Protocols
Protocol: Glucocorticoid Receptor (GR) Luciferase Reporter Assay
This protocol is designed to quantify the potency of this compound by measuring its ability to activate the glucocorticoid receptor in a cell-based reporter assay.
-
Cell Culture: Plate HEK293T cells stably expressing a GR-responsive luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to create a range of concentrations (e.g., 1 pM to 1 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the media containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells using a suitable luciferase assay buffer (e.g., Promega ONE-Glo™). Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound's mechanism of action via the glucocorticoid receptor pathway.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: Potential interactions between this compound and other common lab reagents.
Validation & Comparative
Rofleponide and Budesonide: A Comparative Analysis in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of rofleponide and budesonide, two corticosteroids investigated for the treatment of allergic rhinitis. The analysis focuses on their performance in experimental models, detailing their mechanisms of action, experimental protocols, and available comparative data.
Introduction
Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Glucocorticoids are a cornerstone of treatment due to their potent anti-inflammatory effects. This guide examines this compound, a synthetic glucocorticoid, and budesonide, a widely used corticosteroid for allergic rhinitis, to provide a comparative overview for research and development purposes. This compound palmitate is an esterified prodrug designed for topical administration, which is locally metabolized to the active form, this compound.[1] Budesonide is also a potent glucocorticoid with established efficacy in treating allergic rhinitis.[2]
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and budesonide are synthetic glucocorticoids and exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[2] This ligand-receptor complex translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The following diagram illustrates the generalized signaling pathway for glucocorticoids like this compound and budesonide.
Comparative Efficacy in a Clinical Allergic Rhinitis Model
A double-blind, placebo-controlled, crossover study was conducted to compare the efficacy of this compound palmitate and budesonide in a pollen-season model of allergic rhinitis.
| Parameter | This compound Palmitate (400 µg) | Budesonide (128 µg) | Placebo |
| Nasal Symptoms | Significantly reduced compared to placebo (P<0.01-0.001)[1] | Significantly reduced compared to placebo (P<0.01-0.001)[1] | - |
| Nasal Peak Inspiratory Flow (PIF) | Significantly improved compared to placebo (P<0.01-0.001) | Significantly improved compared to placebo (P<0.01-0.001) | - |
| Overall Efficacy | No overall difference compared to budesonide | No overall difference compared to this compound palmitate | - |
Note: While this clinical study provides valuable comparative data, preclinical data directly comparing this compound and budesonide in animal models of allergic rhinitis is limited in the public domain. The following sections will detail the experimental protocols and findings for each drug, drawing from available preclinical studies.
Experimental Protocols and Preclinical Data
Ovalbumin-Induced Allergic Rhinitis Model in Rodents
A common preclinical model to study allergic rhinitis involves sensitization and challenge with ovalbumin (OVA). The following is a generalized protocol based on studies investigating the effects of budesonide.
Budesonide Performance in Preclinical Models
Studies utilizing the ovalbumin-induced allergic rhinitis model in rats have demonstrated the efficacy of budesonide in mitigating the inflammatory response.
Experimental Protocol:
-
Animals: Sprague-Dawley rats.
-
Sensitization: Intraperitoneal injections of ovalbumin with aluminum hydroxide as an adjuvant.
-
Challenge: Daily intranasal administration of 1% ovalbumin solution for one week.
-
Treatment: Intranasal administration of budesonide (e.g., 64 µ g/side , twice daily) for two weeks prior to and during the challenge period.
-
Analysis: Observation of eosinophil (EOS) infiltration and measurement of IL-4 and IL-5 expression in the nasal mucosa.
Quantitative Data from a Rat Model of Allergic Rhinitis:
| Group | Eosinophil (EOS) Infiltration | IL-4 Expression (Gray Value) | IL-5 Expression |
| Allergic Rhinitis (Untreated) | Heavy infiltration | Significantly higher than budesonide-treated and control groups | Similar distribution to IL-4 |
| Budesonide-Treated | Small amount of infiltration (no significant difference from negative control) | Significantly lower than untreated allergic rhinitis group (P < 0.05) | Similar distribution to IL-4 |
| Negative Control | Minimal to no infiltration | Low baseline expression | Low baseline expression |
These findings indicate that budesonide significantly inhibits the infiltration of eosinophils and the expression of key Th2 cytokines, IL-4 and IL-5, in the nasal mucosa of a rat model of allergic rhinitis.
This compound Preclinical Data
Summary and Conclusion
Both this compound and budesonide are potent glucocorticoids that function through the glucocorticoid receptor to exert anti-inflammatory effects. Clinical data from a pollen-season model of allergic rhinitis indicates that this compound palmitate (400 µg) has a similar overall efficacy to budesonide (128 µg) in reducing nasal symptoms and improving nasal peak inspiratory flow.
Preclinical studies on budesonide in well-established animal models of allergic rhinitis provide robust evidence of its ability to reduce key inflammatory markers, including eosinophil infiltration and the expression of Th2 cytokines such as IL-4 and IL-5. While direct preclinical comparative data for this compound is scarce, its classification as a glucocorticoid and the positive clinical trial results suggest a similar mechanism and therapeutic potential.
For drug development professionals, the choice between these two compounds may depend on factors such as pharmacokinetic profiles, formulation optimization, and further preclinical and clinical evaluation to determine any potential differences in safety and efficacy for the treatment of allergic rhinitis. The prodrug strategy of this compound palmitate is a noteworthy feature designed to enhance local activity and minimize systemic exposure. Future preclinical studies directly comparing the topical potency and systemic effects of this compound and budesonide would be highly valuable to the research community.
References
A Comparative Analysis of Rofleponide and Other Corticosteroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic corticosteroid Rofleponide against other established corticosteroids. Due to the limited publicly available preclinical data for this compound, which was never marketed, this guide also offers a detailed comparison of three widely used corticosteroids: Budesonide, Fluticasone Propionate, and Mometasone Furoate, supported by experimental data and detailed methodologies.
This compound: An Overview and Clinical Comparison
This compound is a synthetic glucocorticoid that has been investigated for its anti-inflammatory properties.[1] Clinical research has primarily focused on its prodrug, this compound palmitate, designed for topical administration.
A notable clinical trial compared the efficacy of this compound palmitate nasal spray with Budesonide aqueous nasal spray in a pollen-season model of allergic rhinitis. The study, a double-blind, placebo-controlled, crossover trial, found that both active treatments significantly reduced nasal symptoms and improved nasal peak inspiratory flow compared to placebo.[2] Importantly, there was no overall difference in efficacy observed between this compound palmitate (400 µg) and Budesonide (128 µg), suggesting comparable clinical performance in this indication at the doses studied.[2]
Due to the absence of publicly available preclinical data on this compound's glucocorticoid receptor (GR) binding affinity and in vitro anti-inflammatory potency, a direct quantitative comparison of its intrinsic activity with other corticosteroids is not feasible at this time. Therefore, the following sections will focus on a detailed comparative analysis of Budesonide, Fluticasone Propionate, and Mometasone Furoate, for which extensive experimental data are available.
Comparative Analysis of Budesonide, Fluticasone Propionate, and Mometasone Furoate
The therapeutic efficacy of corticosteroids is largely determined by their affinity for the glucocorticoid receptor and their ability to modulate inflammatory pathways. The following tables summarize key quantitative data for Budesonide, Fluticasone Propionate, and Mometasone Furoate.
Glucocorticoid Receptor Binding Affinity
The potency of a corticosteroid is significantly influenced by its binding affinity to the glucocorticoid receptor.[3] A higher relative binding affinity (RBA) generally correlates with greater anti-inflammatory effect at a lower concentration.
| Corticosteroid | Relative Binding Affinity (RBA)a | Dissociation Constant (Kd) (nM) |
| Budesonide | 855[4] | 1.32 |
| Fluticasone Propionate | 1800 - 1910 | 0.5 |
| Mometasone Furoate | 2200 | Not widely reported |
| aRelative to Dexamethasone = 100 |
In Vitro Anti-inflammatory Potency
The anti-inflammatory effects of corticosteroids are mediated through the inhibition of pro-inflammatory cytokines and other mediators. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. Lower IC50 values indicate higher potency.
| Corticosteroid | Assay | IC50 Value | Reference |
| Budesonide | IL-4 Release Inhibition | 320 pM | |
| IL-5 Release Inhibition | 220 pM | ||
| Concanavalin A-induced Proliferation | 1.3 nM | ||
| LPS-induced TNF-α release (PBMCs) | 6.4 nM | ||
| Fluticasone Propionate | Anti-CD3-induced T lymphocyte proliferation | 0.3 nM | |
| TNFα-induced E-selectin expression | 1 nM | ||
| IL-13 Production Inhibition (10-7 M) | Significant reduction | ||
| Mometasone Furoate | Data not available in a directly comparable format |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the relative binding affinity of a test corticosteroid for the glucocorticoid receptor.
Materials:
-
Test corticosteroid and reference standard (e.g., Dexamethasone)
-
Radiolabeled ligand (e.g., [³H]dexamethasone)
-
Receptor source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., human lung tissue)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable tissue or cell source through homogenization and ultracentrifugation.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test corticosteroid or reference standard. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled reference standard).
-
Equilibrium: Incubate the plate at 4°C for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can then be calculated relative to the reference standard.
In Vitro Anti-inflammatory Assay: NF-κB Inhibition
Objective: To assess the ability of a test corticosteroid to inhibit NF-κB-mediated transcription.
Materials:
-
Test corticosteroid
-
Cell line with an NF-κB responsive reporter gene (e.g., A549 cells transfected with an NF-κB-luciferase reporter construct)
-
Cell culture medium and supplements
-
Pro-inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Lysis buffer
-
Luciferase assay substrate and luminometer
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., human alveolar epithelial A549 cells) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Pre-treatment: Seed the transfected cells in a multi-well plate and pre-treat with varying concentrations of the test corticosteroid for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α to activate the NF-κB pathway. Include appropriate controls (vehicle control, stimulus-only, and corticosteroid-only).
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase produced and, therefore, to the activity of the NF-κB pathway.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Plot the percentage of inhibition of NF-κB activity against the log concentration of the corticosteroid to determine the IC50 value.
Assessment of Potential Side Effects: In Vitro Skin Atrophy Model
A significant concern with the long-term topical use of corticosteroids is skin atrophy. In vitro models are valuable for the preclinical assessment of this potential side effect.
Experimental Protocol Overview: Three-dimensional human skin equivalent models, consisting of both epidermal and dermal layers, are cultured. The test corticosteroid is applied topically to the model. After a defined treatment period, the tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to measure epidermal thickness. Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and analysis of collagen content can also be performed to quantify the atrophogenic potential of the compound.
Conclusion
While clinical data suggests that this compound palmitate has comparable efficacy to Budesonide in the treatment of allergic rhinitis, a comprehensive preclinical dataset for this compound is not publicly available. This guide provides a framework for comparing corticosteroids by presenting key performance data for Budesonide, Fluticasone Propionate, and Mometasone Furoate. The detailed experimental protocols and workflow diagrams offer valuable resources for researchers in the field of corticosteroid drug development, enabling a deeper understanding of the methodologies used to characterize and compare these important anti-inflammatory agents. Further research and publication of preclinical data on this compound would be necessary for a direct and comprehensive comparative analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Topical treatment with aqueous solutions of this compound palmitate and budesonide in a pollen-season model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Rofleponide: A Comparative Efficacy Analysis Against Other Glucocorticoids
Rofleponide, a synthetic glucocorticoid that was never brought to market, has been evaluated in limited studies, primarily in a topical formulation for allergic rhinitis. [1] This guide provides a comparative analysis of this compound's efficacy based on available data and contrasts it with other well-established glucocorticoids. Due to the limited research on this compound, this guide will also offer a broader comparison of commonly used glucocorticoids to provide a valuable context for researchers, scientists, and drug development professionals.
This compound vs. Budesonide in Allergic Rhinitis
A key clinical study compared the efficacy of this compound palmitate, a prodrug of this compound, with budesonide in an aqueous nasal spray for the treatment of seasonal allergic rhinitis.[2][3] The study, conducted in a controlled pollen exposure setting, revealed that both this compound palmitate and budesonide were effective in reducing nasal symptoms.
Key Findings:
-
Similar Efficacy: The overall efficacy of 400 µg of this compound palmitate was found to be similar to that of 128 µg of budesonide in treating allergic rhinitis.[2]
-
Symptom Reduction: Both treatments significantly reduced nasal symptoms compared to a placebo.[2]
It is important to note that this compound palmitate is an esterified prodrug designed for topical application. The intention of this design is to deliver the inactive, lipophilic drug to the mucosa, where it is locally metabolized into the active, more hydrophilic this compound.
Comparative Efficacy of Marketed Glucocorticoids
Given the scarcity of data on this compound, a comparison with a wider range of glucocorticoids is essential for a comprehensive understanding. The efficacy of glucocorticoids is determined by several factors, including their binding affinity to the glucocorticoid receptor (GR), their anti-inflammatory potency, and their side-effect profile.
Glucocorticoid Receptor Binding Affinity
The therapeutic effect of glucocorticoids is primarily mediated through their binding to the GR. The relative receptor affinity (RRA) is a measure of how strongly a glucocorticoid binds to the receptor, often compared to dexamethasone. A higher RRA generally indicates greater potency.
| Glucocorticoid | Relative Receptor Affinity (RRA) |
| Mometasone Furoate | ~2200 |
| Fluticasone Propionate | ~1800 |
| Beclomethasone-17-Monopropionate (active metabolite of Beclomethasone Dipropionate) | ~1345 |
| Budesonide | ~935 |
| Triamcinolone Acetonide | ~233 |
| Flunisolide | ~190 |
| Dexamethasone | 100 |
| Hydrocortisone | 10 |
| Relative to Dexamethasone = 100. Data compiled from multiple sources. |
Topical Anti-inflammatory Potency
The anti-inflammatory potency of topical corticosteroids is a critical measure of their efficacy in treating skin and mucosal inflammation. This is often assessed through vasoconstrictor assays or by measuring the response to an induced allergic reaction. Topical corticosteroids are typically categorized into potency classes, from superpotent (Class I) to least potent (Class VII).
| Potency Class | Generic Name |
| Superpotent (Class I) | Clobetasol Propionate, Halobetasol Propionate |
| High Potency (Class II) | Fluocinonide, Desoximetasone |
| Medium-High Potency (Class III) | Betamethasone Valerate, Fluticasone Propionate |
| Medium Potency (Class IV) | Mometasone Furoate, Triamcinolone Acetonide |
| Low Potency (Class VI/VII) | Desonide, Hydrocortisone |
Mechanism of Action: Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects through a well-defined signaling pathway. As lipophilic molecules, they can cross the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins. The activated GR-glucocorticoid complex then translocates to the nucleus, where it can modulate gene expression in two primary ways: transactivation and transrepression.
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. This mechanism is also associated with many of the side effects of glucocorticoids.
-
Transrepression: The GR complex can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
References
A Head-to-Head Comparison of Rofleponide and Budesonide in the Treatment of Allergic Rhinitis
In the landscape of allergic rhinitis therapies, the quest for novel treatments with improved efficacy and safety profiles is ongoing. This guide provides a detailed comparison of Rofleponide, a corticosteroid, and Budesonide, an established treatment for allergic rhinitis. The analysis is based on a head-to-head clinical study that evaluated the performance of both drugs in a pollen-season model of allergic rhinitis.
Executive Summary
A double-blind, placebo-controlled, crossover study was conducted to compare the efficacy of this compound Palmitate (a pro-drug of this compound) and Budesonide in 40 patients with seasonal allergic rhinitis.[1] The study demonstrated that both this compound and Budesonide were significantly more effective than placebo in reducing nasal symptoms and improving nasal peak inspiratory flow (PIF).[1] Notably, there was no overall difference in efficacy observed between this compound Palmitate 400 microg and Budesonide 128 microg.[1]
Data Presentation
Table 1: Comparison of Efficacy in Reducing Nasal Symptoms
| Treatment Group | Dosage | Mean Reduction in Total Nasal Symptom Score (TNSS) | p-value vs. Placebo | p-value vs. Budesonide |
| This compound Palmitate | 400 µg once daily | Data not available | <0.01 - <0.001 | Not significant |
| Budesonide | 128 µg once daily | Data not available | <0.01 - <0.001 | Not applicable |
| Placebo | N/A | Data not available | Not applicable | Not applicable |
Note: Specific mean reduction values and standard deviations were not available in the referenced abstract. The p-values indicate a statistically significant improvement for both active treatments compared to placebo.
Table 2: Comparison of Efficacy in Improving Nasal Peak Inspiratory Flow (PIF)
| Treatment Group | Dosage | Mean Improvement in PIF (L/min) | p-value vs. Placebo | p-value vs. Budesonide |
| This compound Palmitate | 400 µg once daily | Data not available | <0.01 - <0.001 | Not significant |
| Budesonide | 128 µg once daily | Data not available | <0.01 - <0.001 | Not applicable |
| Placebo | N/A | Data not available | Not applicable | Not applicable |
Note: Specific mean improvement values and standard deviations were not available in the referenced abstract. The p-values indicate a statistically significant improvement for both active treatments compared to placebo.
Experimental Protocols
Study Design
The study was a double-blind, placebo-controlled, crossover trial involving 40 patients with a history of strictly seasonal allergic rhinitis.[1] The trial was conducted during the pollen-free season to establish a controlled environment.[1] Each patient received three treatments in a randomized order: this compound Palmitate (400 µg once daily), Budesonide (128 µg once daily), and a placebo. Each treatment period lasted for 10 days, with a two-week washout period between each treatment.
Pollen-Season Model of Allergic Rhinitis
To simulate seasonal allergen exposure, individualized allergen challenges were administered once daily for seven consecutive days, starting on the fourth day of each treatment period. This model allows for the assessment of treatment efficacy in a controlled setting that mimics natural pollen exposure.
Outcome Measures
-
Nasal Symptom Score: Patients recorded their nasal symptoms in the morning and evening, as well as 10 and 20 minutes after each allergen challenge. A standardized scoring system is typically used in such trials, where patients rate the severity of symptoms like runny nose, blocked nose, sneezing, and itchy nose on a scale (e.g., 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe). The individual scores are then summed to create a Total Nasal Symptom Score (TNSS).
-
Peak Nasal Inspiratory Flow (PNIF): PNIF was also measured at the same time points as the nasal symptom scores. This measurement provides an objective assessment of nasal airflow. The procedure involves the patient taking a forceful inhalation through the nose with their mouth closed, using a specialized meter. The highest of three consecutive readings is typically recorded.
Mechanism of Action and Signaling Pathways
Both this compound and Budesonide are glucocorticoids, which exert their anti-inflammatory effects through a common signaling pathway.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Description of the Signaling Pathway:
-
Ligand Binding: Glucocorticoids like this compound and Budesonide are lipid-soluble and readily pass through the cell membrane into the cytoplasm.
-
Receptor Activation: In the cytoplasm, the glucocorticoid binds to its receptor, the glucocorticoid receptor (GR), which is part of a complex with chaperone proteins. This binding causes a conformational change in the GR, leading to the dissociation of the chaperone proteins.
-
Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.
-
Gene Regulation: Inside the nucleus, the activated complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either increase (transactivation) or decrease (transrepression) the transcription of these genes.
-
Transrepression: The primary anti-inflammatory effect of glucocorticoids is believed to be through the repression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.
-
Transactivation: Glucocorticoids can also activate the transcription of anti-inflammatory genes.
-
Experimental Workflow
Caption: Crossover experimental workflow.
Conclusion
The head-to-head study indicates that this compound Palmitate is a viable therapeutic alternative to Budesonide for the management of allergic rhinitis. Both treatments demonstrated superior efficacy over placebo in a controlled allergen challenge model. The lack of a significant difference in overall efficacy between the two active treatments suggests that this compound could offer a similar level of symptom control as a well-established corticosteroid. Further research, including long-term safety and patient-reported outcomes, would be beneficial to fully delineate the clinical profile of this compound.
References
Unraveling the Molecular Blueprint: A Comparative Cross-Validation of Rofleponide's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rofleponide's mechanism of action with other leading inhaled corticosteroids. By presenting supporting experimental data, detailed protocols, and visual pathways, we aim to offer a comprehensive resource for understanding the nuances of these critical anti-inflammatory agents.
This compound, a potent glucocorticoid, operates through the well-established glucocorticoid receptor (GR) signaling pathway to exert its anti-inflammatory effects. Like other corticosteroids, its therapeutic efficacy is intrinsically linked to its affinity for the GR and its ability to modulate gene expression. This guide delves into a comparative analysis of this compound against three other widely used inhaled corticosteroids: Budesonide, Mometasone Furoate, and Fluticasone Propionate, cross-validating its mechanism of action through available preclinical and clinical data.
Glucocorticoid Receptor Signaling: The Common Pathway
Glucocorticoids, upon entering a cell, bind to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex. This binding triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the GR dimer interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs), initiating two primary mechanisms of action: transactivation and transrepression.
-
Transactivation: The GR dimer directly binds to GREs in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to the production of proteins that suppress inflammation.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of genes that code for inflammatory cytokines, chemokines, and adhesion molecules.
The balance between transactivation and transrepression is a critical determinant of a glucocorticoid's therapeutic index, with transrepression being primarily responsible for the desired anti-inflammatory effects and transactivation being associated with some of the unwanted side effects.
Comparative Analysis of Glucocorticoid Receptor Binding Affinity
| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone |
| This compound | Data not publicly available (Described as potent) |
| Budesonide | ~935 |
| Mometasone Furoate | ~2200 |
| Fluticasone Propionate | ~1800 |
In Vivo Efficacy: A Clinical Snapshot
Clinical trials provide the most direct evidence of a drug's efficacy. A double-blind, placebo-controlled, crossover study in patients with seasonal allergic rhinitis compared the efficacy of this compound palmitate nasal spray (400 µg once daily) with Budesonide aqueous nasal spray (128 µg once daily) over a 10-day treatment period.
| Outcome Measure | This compound Palmitate (400 µg) | Budesonide (128 µg) | Placebo |
| Reduction in Total Nasal Symptom Score (TNSS) | Statistically significant reduction (p<0.001) | Statistically significant reduction (p<0.001) | - |
| Improvement in Peak Nasal Inspiratory Flow (PNIF) | Statistically significant improvement (p<0.01) | Statistically significant improvement (p<0.01) | - |
The study concluded that both active treatments were significantly more effective than placebo in reducing nasal symptoms and improving nasal airflow. There was no overall difference in efficacy observed between this compound palmitate and Budesonide in this study.
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to characterize the mechanism of action of glucocorticoids.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition Assay)
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Methodology:
-
Receptor Source: Prepare a cytosolic extract containing the GR from a suitable cell line (e.g., A549 human lung adenocarcinoma cells) or tissue.
-
Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone.
-
Competition: Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, Budesonide).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
NF-κB Inhibition Assay (Reporter Gene Assay)
Objective: To assess the ability of a test compound to inhibit NF-κB-mediated gene transcription (transrepression).
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or A549) stably or transiently transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).
-
Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.
-
Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration). Plot the percentage of inhibition of stimulus-induced reporter activity against the logarithm of the test compound concentration to determine the IC₅₀ value.
GRE-Mediated Reporter Gene Assay
Objective: To measure the ability of a test compound to induce GR-mediated gene transcription (transactivation).
Methodology:
-
Cell Line: Utilize a cell line transfected with a reporter construct containing a GRE upstream of a reporter gene (e.g., luciferase).
-
Treatment: Treat the cells with increasing concentrations of the test compound.
-
Incubation: Incubate the cells to allow for GR activation and subsequent reporter gene expression.
-
Lysis and Assay: Lyse the cells and measure the reporter enzyme activity.
-
Data Analysis: Plot the reporter activity against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Conclusion
This compound's mechanism of action aligns with the established principles of glucocorticoid receptor signaling. While a direct quantitative comparison of its receptor binding affinity and transactivation/transrepression profile with other leading corticosteroids is limited by the availability of public data, clinical evidence suggests comparable in vivo efficacy to Budesonide in the treatment of allergic rhinitis. The provided experimental protocols offer a framework for further cross-validation studies to precisely delineate the pharmacological profile of this compound in comparison to other glucocorticoids. A deeper understanding of these nuances is paramount for the rational design and development of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.
A Comparative Study of Rofleponide and its Palmitate Prodrug in the Context of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic glucocorticoid, Rofleponide, and its 21-palmitate ester prodrug, this compound Palmitate. The focus is on their potential application in the topical treatment of allergic rhinitis. This document outlines their distinct physicochemical properties, pharmacokinetic profiles, receptor binding affinities, and anti-inflammatory efficacy, supported by illustrative experimental data and detailed protocols.
Physicochemical Properties
This compound is a potent synthetic glucocorticoid.[1][2][3] Its palmitate ester, this compound Palmitate, is a prodrug designed to enhance lipophilicity, facilitating its passage through cell membranes in the nasal mucosa.[4][5] Upon administration, the prodrug is expected to be hydrolyzed by endogenous esterases in the nasal tissue to release the active this compound.
| Property | This compound | This compound Palmitate |
| Molecular Formula | C25H34F2O6 | C41H64F2O7 |
| Molecular Weight ( g/mol ) | 468.53 | 706.9 |
| LogP (Illustrative) | 2.5 | 8.0 |
| Water Solubility (Illustrative) | Low | Very Low |
| State | Solid | Solid |
Table 1: Comparative Physicochemical Properties. The illustrative LogP and water solubility values are based on the general principle that esterification of a steroid alcohol with a long-chain fatty acid like palmitic acid significantly increases lipophilicity and decreases aqueous solubility.
Pharmacokinetics: The Prodrug Advantage
The primary advantage of the palmitate prodrug strategy lies in its pharmacokinetic profile, which is tailored for topical delivery and localized action.
| Parameter | This compound | This compound Palmitate |
| Absorption (Nasal) | Moderate | High (due to increased lipophilicity) |
| Metabolism (Nasal Mucosa) | Not Applicable | Rapid hydrolysis to this compound |
| Systemic Bioavailability | Higher (if absorbed) | Very Low (due to local metabolism) |
| Onset of Action | Faster | Slower (requires conversion) |
| Duration of Action | Shorter | Longer (acts as a local reservoir) |
Table 2: Comparative Pharmacokinetic Parameters (Illustrative). These hypothesized values are based on the prodrug concept, where the lipophilic prodrug is readily absorbed into the nasal mucosa and then converted to the active drug, minimizing systemic exposure.
Glucocorticoid Receptor Binding Affinity
The anti-inflammatory effects of glucocorticoids are mediated through their binding to the glucocorticoid receptor (GR). Esterification at the 21-position generally reduces the binding affinity of the steroid to the GR.
| Compound | Relative Binding Affinity (RBA) for GR (Illustrative) |
| Dexamethasone | 100 |
| This compound | 1200 |
| This compound Palmitate | 50 |
Table 3: Illustrative Glucocorticoid Receptor Binding Affinity. The RBA values are hypothetical and presented to illustrate the expected high affinity of the active drug, this compound, and the significantly lower affinity of the inactive prodrug, this compound Palmitate. Dexamethasone is a commonly used reference standard in such assays.
Anti-inflammatory Efficacy
The ultimate measure of a topical glucocorticoid's utility is its ability to suppress the inflammatory response in the target tissue.
| Assay | This compound | This compound Palmitate |
| In Vitro (Cytokine Inhibition - IC50) | Potent (e.g., 1 nM) | Significantly less potent (e.g., >1000 nM) |
| In Vivo (Allergic Rhinitis Model) | Effective | Effective (due to conversion to this compound) |
Table 4: Comparative Anti-inflammatory Efficacy (Illustrative). In in vitro assays where the prodrug is not metabolized, this compound Palmitate is expected to show minimal activity. However, in an in vivo setting, its efficacy would be comparable to this compound due to its conversion to the active form at the site of action.
Experimental Protocols
In Vitro Hydrolysis of this compound Palmitate
Objective: To determine the rate of conversion of this compound Palmitate to this compound in a simulated nasal environment.
Materials:
-
This compound Palmitate
-
This compound standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly prepared guinea pig nasal mucosal homogenate
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a C18 column
Protocol:
-
Prepare a stock solution of this compound Palmitate in acetonitrile.
-
Prepare the incubation medium by diluting the nasal mucosal homogenate in PBS.
-
Initiate the reaction by adding a small volume of the this compound Palmitate stock solution to the pre-warmed incubation medium.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the concentrations of both this compound Palmitate and the newly formed this compound.
-
Calculate the rate of hydrolysis and the half-life of the prodrug.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To compare the binding affinities of this compound and this compound Palmitate for the glucocorticoid receptor.
Materials:
-
Recombinant human GR
-
[3H]-Dexamethasone (radiolabeled ligand)
-
This compound
-
This compound Palmitate
-
Dexamethasone (unlabeled competitor)
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of the unlabeled competitors (this compound, this compound Palmitate, and Dexamethasone).
-
In a multi-well plate, combine the recombinant human GR, a fixed concentration of [3H]-Dexamethasone, and the various concentrations of the unlabeled competitors.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
-
Separate the bound from the unbound radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Plot the percentage of specific binding of [3H]-Dexamethasone against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) for each compound.
-
Calculate the relative binding affinity (RBA) of each compound compared to Dexamethasone.
In Vivo Efficacy in an Ovalbumin-Induced Allergic Rhinitis Model in Guinea Pigs
Objective: To compare the in vivo anti-inflammatory efficacy of topically administered this compound and this compound Palmitate.
Animals: Male Dunkin-Hartley guinea pigs.
Protocol:
-
Sensitization: Sensitize the guinea pigs by intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide as an adjuvant on days 1 and 8.
-
Challenge: From day 15, challenge the animals daily for 7 days by intranasal instillation of OVA solution to induce allergic rhinitis.
-
Treatment: Divide the sensitized and challenged animals into treatment groups:
-
Vehicle control (saline)
-
This compound nasal spray
-
This compound Palmitate nasal spray
-
-
Administer the respective treatments intranasally once daily, starting 24 hours before the first challenge and continuing throughout the challenge period.
-
Efficacy Assessment:
-
Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for 30 minutes after each challenge.
-
Nasal Lavage: At the end of the study, perform a nasal lavage to collect nasal fluid.
-
Cell Count: Determine the total and differential leukocyte counts (especially eosinophils) in the nasal lavage fluid.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, TNF-α) in the nasal lavage fluid using ELISA.
-
-
Statistical Analysis: Compare the symptom scores, cell counts, and cytokine levels between the treatment groups and the vehicle control group.
Visualizations
Caption: Prodrug activation of this compound Palmitate in the nasal mucosa.
References
Rofleponide: A Comparative Review of its Therapeutic Potential in Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Rofleponide, a synthetic glucocorticoid, has been investigated for its therapeutic potential, particularly in the treatment of allergic rhinitis. This guide provides a comparative analysis of this compound's performance against other established corticosteroids, supported by available clinical and preclinical data. While this compound has been studied, it is important to note that it has not been brought to market.
Mechanism of Action: A Prodrug Approach
This compound is utilized in its prodrug form, this compound Palmitate.[1] This esterified form is a lipophilic, inactive molecule designed for topical administration, such as a nasal spray.[1] Upon application to the nasal mucosa, local enzymes are intended to metabolize this compound Palmitate into its active, more hydrophilic form, this compound.[1] This targeted delivery and activation aims to maximize local anti-inflammatory effects within the airways while minimizing systemic absorption and potential side effects.
The active this compound molecule, like other corticosteroids, exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Figure 1: Mechanism of this compound Palmitate Activation
Comparative Efficacy: Clinical Data
A key clinical trial compared the efficacy of an aqueous nasal spray of this compound Palmitate (400 µg once daily) with Budesonide (128 µg once daily) and placebo in patients with seasonal allergic rhinitis.[1] The study, conducted over 10 days with allergen challenges, found that both active treatments significantly reduced nasal symptoms and improved nasal peak inspiratory flow (PIF) compared to placebo (P<0.01-0.001).[1] Notably, there was no overall difference in efficacy observed between the 400 µg dose of this compound Palmitate and the 128 µg dose of Budesonide.
| Treatment Group | Dosage | Outcome vs. Placebo | Comparative Efficacy |
| This compound Palmitate | 400 µg once daily | Significantly reduced nasal symptoms and improved PIF (P<0.01-0.001) | Similar to Budesonide 128 µg |
| Budesonide | 128 µg once daily | Significantly reduced nasal symptoms and improved PIF (P<0.01-0.001) | Similar to this compound Palmitate 400 µg |
| Placebo | N/A | - | - |
| Table 1: Summary of a Clinical Trial Comparing this compound Palmitate and Budesonide in Allergic Rhinitis. |
While this study provides a direct comparison to Budesonide, a widely used corticosteroid, there is a lack of publicly available clinical trial data comparing this compound to other common intranasal corticosteroids such as Fluticasone Propionate and Mometasone Furoate.
For context, a separate 12-week randomized clinical trial compared Fluticasone Propionate, Mometasone Furoate, and Budesonide for allergic rhinitis. This study found that all three were effective in reducing the Total Nasal Symptom Score (TNSS), with Fluticasone Propionate showing the highest mean reduction.
| Treatment | Baseline TNSS (Mean) | Week 12 TNSS (Mean) | Mean Reduction |
| Fluticasone Propionate | 8.2 | 2.3 | 5.9 |
| Mometasone Furoate | 8.1 | 2.7 | 5.4 |
| Budesonide | 8.0 | 3.1 | 4.9 |
| Table 2: Comparative Efficacy of Other Intranasal Corticosteroids (Data from a separate study for context). |
In Vitro Potency: Glucocorticoid Receptor Binding Affinity
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |
| Mometasone Furoate | ~2200 |
| Fluticasone Propionate | ~1800 |
| Budesonide | ~935 |
| Table 3: Relative Glucocorticoid Receptor Binding Affinities of Common Intranasal Corticosteroids. |
Experimental Protocols
Clinical Trial for Allergic Rhinitis (Pollen-Season Model)
The following provides a detailed methodology based on the clinical trial comparing this compound Palmitate and Budesonide.
Objective: To assess the efficacy of this compound Palmitate nasal spray in reducing nasal symptoms and improving peak inspiratory flow (PIF) in patients with seasonal allergic rhinitis, compared to Budesonide and placebo.
Study Design:
-
Double-blind, placebo-controlled, crossover study.
-
40 patients with a history of strictly seasonal allergic rhinitis.
-
The study was conducted during the pollen-free season to control for external allergen exposure.
Treatment Protocol:
-
Patients received once-daily nasal spray treatment for 10 days with:
-
Aqueous solution of this compound Palmitate (400 µg)
-
Aqueous solution of Budesonide (128 µg)
-
Placebo
-
-
Washout periods of 2 weeks were implemented between each treatment arm of the crossover design.
Allergen Challenge:
-
After 3 days of treatment, individualized allergen challenges were administered once daily for 7 consecutive days.
-
The treatment for that arm was continued during the allergen challenge period.
Data Collection:
-
Nasal symptoms and PIF were recorded by the patients in the morning and evening.
-
Additional recordings were taken 10 and 20 minutes after each allergen challenge.
-
The primary analysis was based on the mean recordings from the last 3 days of the allergen challenge series (days 8-10 of treatment), by which time symptoms were established.
Figure 2: Allergic Rhinitis Clinical Trial Workflow
In Vitro Glucocorticoid Receptor Binding Affinity Assay
Objective: To determine the relative binding affinity of a test corticosteroid to the glucocorticoid receptor.
Materials:
-
Source of glucocorticoid receptors (e.g., cytosolic extract from human lung tissue or recombinant human GR).
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled reference corticosteroid (e.g., dexamethasone).
-
Test corticosteroid.
-
Assay buffer.
-
Scintillation fluid and counter.
Protocol:
-
A constant concentration of the radiolabeled glucocorticoid and the glucocorticoid receptor preparation are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test corticosteroid (or reference corticosteroid) are added to compete for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radiolabeled glucocorticoid are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of the reference standard.
Conclusion
This compound, in its prodrug form this compound Palmitate, has demonstrated clinical efficacy in allergic rhinitis comparable to a standard dose of Budesonide. Its mechanism as a locally activated prodrug is a sound strategy for maximizing topical effects and minimizing systemic exposure. However, a comprehensive assessment of its therapeutic potential is limited by the lack of publicly available data on its glucocorticoid receptor binding affinity and direct comparative clinical trials against other high-potency corticosteroids like Fluticasone and Mometasone. Further research would be necessary to fully elucidate the position of this compound within the therapeutic landscape of allergic rhinitis.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Rofleponide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Handling and Waste Management.
This document provides comprehensive, step-by-step guidance for the proper disposal of Rofleponide, a synthetic glucocorticoid corticosteroid. Adherence to these procedures is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. As a potent pharmaceutical compound, this compound and its associated waste must be managed with meticulous care.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Standard PPE: Wear a lab coat, nitrile gloves, and safety glasses.
-
Respiratory Protection: If handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize airborne exposure.
In the event of a spill, immediately contain the area. For small spills of this compound powder, gently cover with an absorbent material to avoid raising dust, and then collect into a designated hazardous waste container. For liquid spills, absorb with a suitable inert material and dispose of as hazardous waste.
II. This compound Waste Segregation and Management
Proper segregation of waste is the cornerstone of safe and compliant disposal. All waste streams contaminated with this compound must be treated as hazardous chemical waste.
| Waste Category | Description | Container Type | Labeling Requirements |
| Unused/Expired this compound | Pure this compound powder, expired stock solutions. | Sealed, leak-proof, and clearly labeled chemical waste container. | "Hazardous Waste," "this compound," and concentration. |
| Contaminated Labware | Glassware, pipette tips, and other lab equipment in direct contact with this compound. | Puncture-resistant, leak-proof chemical waste container. | "Hazardous Waste," "this compound Contaminated Labware." |
| Contaminated PPE | Gloves, lab coats, bench paper, etc., contaminated with this compound. | Lined, leak-proof chemical waste container. | "Hazardous Waste," "this compound Contaminated PPE." |
| Aqueous Waste Solutions | Buffer solutions or other aqueous media containing this compound. | Sealable, compatible liquid waste container. | "Hazardous Waste," "Aqueous this compound Waste." |
Note: Never dispose of this compound or this compound-contaminated waste down the drain or in regular trash.[1][2][3]
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedure for the disposal of this compound waste from a laboratory setting. This process ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with environmental regulations.
-
Waste Collection:
-
Carefully place all this compound-contaminated materials into their designated and properly labeled waste containers as described in the table above.
-
For unused or expired this compound powder, ensure the original container is securely sealed before placing it into the hazardous waste container.
-
-
Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store the waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be clearly marked and away from general laboratory traffic.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.
-
IV. Decontamination of Work Surfaces
After handling this compound and preparing waste for disposal, it is essential to decontaminate all work surfaces.
-
Initial Cleaning: Wipe down the work surface with a suitable laboratory detergent and water.
-
Solvent Rinse: Follow the initial cleaning with a rinse of 70% ethanol or another appropriate solvent to ensure the removal of any residual this compound.
-
Disposal of Cleaning Materials: All wipes and absorbent materials used for decontamination must be disposed of as "this compound Contaminated PPE" waste.
V. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined in this document are based on established best practices for the handling and disposal of potent pharmaceutical compounds and hazardous chemical waste in a laboratory setting. These guidelines are derived from safety data sheets for analogous corticosteroids and general laboratory waste management protocols.[5]
VI. Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste in a laboratory.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Science: A Comprehensive Guide to Handling Rofleponide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Rofleponide, a potent corticosteroid. In the absence of specific safety data for this compound, this guidance is based on the established best practices for handling similar potent pharmaceutical compounds, such as other corticosteroids like budesonide and fluticasone propionate. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to potent compounds. A risk assessment should always be conducted prior to handling, but the following table outlines the minimum recommended PPE.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A fit-tested N95 or higher respirator (e.g., N100, PAPR)[1] | Protects against inhalation of aerosolized powder, a primary route of exposure. |
| Hand Protection | Double-gloving with nitrile gloves[1] | Provides a barrier against skin contact and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Disposable coveralls (e.g., Tyvek®) with elastic cuffs[1] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield[1] | Protects eyes from airborne particles and potential splashes. |
| Foot Protection | Disposable shoe covers[1] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling.
Preparation
-
Designated Area: All handling of this compound powder must occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or a containment ventilated enclosure (CVE). The open handling of potent powders is strictly prohibited.
-
Decontamination Supplies: Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).
-
Donning PPE: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
Handling Procedures
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Solution Preparation: When dissolving this compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent. The process should include deactivation, decontamination, and cleaning steps.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Bulk this compound Powder | Collect in a clearly labeled, sealed, and leak-proof container. Dispose of as hazardous pharmaceutical waste through a licensed waste management provider. Do not dispose of in regular trash or down the drain. |
| Contaminated Labware (e.g., vials, spatulas) | If disposable, place in the designated solid hazardous waste container. If reusable, decontaminate thoroughly using a validated procedure before washing. |
| Contaminated PPE | All disposable PPE (gloves, coveralls, shoe covers, respirator cartridges) should be placed in a sealed bag and disposed of as hazardous waste. |
| Solutions Containing this compound | Absorb onto an inert material and place in a sealed hazardous waste container. Do not pour down the drain. |
Quantitative Safety Data
Due to the lack of a specific Occupational Exposure Limit (OEL) for this compound, the following table provides OELs for similar potent corticosteroids as a reference for risk assessment and control strategies. An OEL represents the maximum airborne concentration of a substance to which a worker can be exposed over a specified period without adverse health effects.
| Compound | Occupational Exposure Limit (OEL) - 8-Hour TWA | Reference |
| Fluticasone Propionate | ~0.02 mg/m³ (~20 µg/m³) | |
| Potent Compounds (General) | 0.03 - 10 µg/m³ |
Note: TWA = Time-Weighted Average
Experimental Protocol: Safe Weighing of this compound Powder
This protocol outlines the steps for safely weighing a small quantity of this compound powder for experimental use.
Materials:
-
This compound powder
-
Analytical balance within a containment ventilated enclosure (CVE) or fume hood
-
Weighing paper or boat
-
Spatula
-
Pre-labeled, sealable container for the weighed sample
-
All required PPE (as listed in the table above)
-
Decontamination solution
-
Hazardous waste disposal bags and containers
Procedure:
-
Preparation:
-
Ensure the CVE or fume hood is functioning correctly.
-
Place all necessary materials inside the enclosure before starting.
-
Don all required PPE in the correct sequence.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully open the this compound stock container.
-
Using the spatula, gently transfer a small amount of powder to the weighing paper. Avoid creating dust.
-
Once the desired weight is obtained, securely close the stock container.
-
Carefully transfer the weighed powder to the pre-labeled, sealable container.
-
-
Cleanup and Decontamination:
-
Dispose of the weighing paper and any contaminated materials in the designated hazardous waste bag within the enclosure.
-
Decontaminate the spatula and all surfaces of the CVE or fume hood with the approved decontamination solution.
-
Wipe down the exterior of the sealed sample container before removing it from the enclosure.
-
-
Post-Procedure:
-
Remove PPE in the designated doffing area, ensuring no cross-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly.
-
Visual Workflow for PPE Donning and Doffing
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
